molecular formula C15H15NO2 B154889 Ethyl 2-methyl-6-phenylpyridine-3-carboxylate CAS No. 1702-14-3

Ethyl 2-methyl-6-phenylpyridine-3-carboxylate

Cat. No.: B154889
CAS No.: 1702-14-3
M. Wt: 241.28 g/mol
InChI Key: MZYVLAQGPZYJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-6-phenylpyridine-3-carboxylate is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-methyl-6-phenylpyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methyl-6-phenylpyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-methyl-6-phenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-3-18-15(17)13-9-10-14(16-11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYVLAQGPZYJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408232
Record name Ethyl 2-methyl-6-phenylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702-14-3
Record name Ethyl 2-methyl-6-phenylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the core basic properties of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The structure of this guide is designed to offer a logical flow from fundamental molecular characteristics to practical experimental considerations, emphasizing the scientific rationale behind the presented information.

Molecular Structure and Physicochemical Properties

Ethyl 2-methyl-6-phenylpyridine-3-carboxylate possesses a substituted pyridine core, a key pharmacophore in numerous biologically active molecules. Its structure, featuring a phenyl group at the 6-position, a methyl group at the 2-position, and an ethyl carboxylate group at the 3-position, dictates its physicochemical properties and, consequently, its potential as a drug candidate.

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₂[1]
Molecular Weight 241.28 g/mol [1]
Appearance Pale yellow solid[2]
Melting Point 44–45 °C[2]
High-Resolution Mass Spectrometry (HRMS) Found MH⁺: 242.1176 (C₁₅H₁₆NO₂ requires 242.1176)[2]

The presence of both electron-donating (methyl) and electron-withdrawing (ethyl carboxylate, phenyl) groups on the pyridine ring influences its electron density and, consequently, its basicity and reactivity.

Understanding the Basicity: The Role of the Pyridine Nitrogen

The basicity of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate is a critical parameter influencing its pharmacokinetic and pharmacodynamic profiles. The lone pair of electrons on the pyridine nitrogen atom is available to accept a proton, rendering the compound basic.

Factors Influencing pKa
  • Electron-Donating Groups (EDGs): The methyl group at the 2-position is an electron-donating group (+I effect), which increases the electron density on the pyridine ring and, consequently, on the nitrogen atom. This enhanced electron density makes the lone pair more available for protonation, thereby increasing the basicity (higher pKa) compared to unsubstituted pyridine.

  • Electron-Withdrawing Groups (EWGs): The ethyl carboxylate group at the 3-position and the phenyl group at the 6-position are electron-withdrawing groups (-I and -M effects). These groups pull electron density away from the pyridine ring, including the nitrogen atom. This delocalization of electrons reduces the availability of the lone pair for protonation, thus decreasing the basicity (lower pKa).

  • Steric Effects: The methyl group at the 2-position and the phenyl group at the 6-position can introduce steric hindrance around the nitrogen atom. This steric crowding can impede the approach of a proton and the solvation of the resulting pyridinium cation, which can lead to a decrease in basicity.

The net basicity of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate is a result of the interplay of these competing electronic and steric effects. Given the presence of both electron-donating and electron-withdrawing groups, its pKa is expected to be lower than that of simple alkyl-substituted pyridines but potentially higher than pyridines with multiple strong electron-withdrawing groups.

Experimental Determination of pKa

An accurate determination of the pKa value is essential for drug development. A reliable method for this is UV-Vis spectrophotometry, which relies on the change in the ultraviolet absorption spectrum of a compound upon ionization.

Caption: Workflow for the experimental determination of pKa using UV-Vis spectrophotometry.

  • Preparation of Solutions:

    • Prepare a concentrated stock solution (e.g., 10 mM) of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate in dimethyl sulfoxide (DMSO).

    • Prepare a series of aqueous buffer solutions with a constant ionic strength (e.g., 0.1 M) and precisely known pH values, covering a range that brackets the expected pKa (e.g., pH 2 to 10).[3]

  • Sample Preparation for Measurement:

    • In a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to different wells.

    • Add a small, constant volume of the compound's stock solution to each well, ensuring the final DMSO concentration is low (e.g., <1%) to minimize solvent effects.

  • Spectrophotometric Measurement:

    • Measure the UV-Vis absorption spectrum (e.g., from 220 to 400 nm) for each well using a microplate spectrophotometer.

  • Data Analysis:

    • Identify a wavelength where the absorbance changes significantly with pH.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and unprotonated forms of the compound are equal.[4]

Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. The Bohlmann-Rahtz pyridine synthesis is a well-established and versatile method for preparing polysubstituted pyridines, including the title compound.[5][6] This reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine ring.[7]

Bohlmann-Rahtz Synthesis Pathway

Bohlmann_Rahtz_Synthesis Enamine Enamine (e.g., Ethyl β-aminocrotonate) Michael_Addition Michael Addition Enamine->Michael_Addition Alkynylketone Alkynylketone (e.g., 1-phenylprop-2-yn-1-one) Alkynylketone->Michael_Addition Aminodiene Aminodiene Intermediate Michael_Addition->Aminodiene Isomerization E/Z Isomerization (Heat) Aminodiene->Isomerization Cyclodehydration Cyclodehydration Isomerization->Cyclodehydration Pyridine Ethyl 2-methyl-6-phenylpyridine-3-carboxylate Cyclodehydration->Pyridine

Caption: The reaction pathway of the Bohlmann-Rahtz pyridine synthesis.

Step-by-Step Experimental Protocol for Bohlmann-Rahtz Synthesis

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

  • Michael Addition:

    • In a round-bottom flask, dissolve ethyl β-aminocrotonate (1 equivalent) in a suitable solvent such as ethanol.

    • Add 1-phenylprop-2-yn-1-one (1 equivalent) to the solution.

    • Stir the reaction mixture at a moderately elevated temperature (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.[8]

    • Upon completion, the solvent is typically removed under reduced pressure to yield the crude aminodiene intermediate. This intermediate can be purified by column chromatography or used directly in the next step.

  • Cyclodehydration:

    • The isolated aminodiene intermediate is heated at a high temperature (often in a high-boiling point solvent or neat) to induce E/Z isomerization followed by cyclodehydration.[8]

    • Alternatively, acid catalysis (e.g., acetic acid, zinc bromide) can be employed to facilitate the cyclization at lower temperatures.[8]

    • The reaction is monitored by TLC for the formation of the pyridine product.

    • After the reaction is complete, the mixture is cooled, and the product is isolated and purified by column chromatography on silica gel.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

    • Ethyl group: A quartet for the -CH₂- protons and a triplet for the -CH₃ protons. Based on data for ethyl nicotinate, the quartet would be expected around δ 4.4 ppm and the triplet around δ 1.4 ppm.[9]

    • Methyl group: A singlet for the methyl protons on the pyridine ring, likely in the region of δ 2.5-2.8 ppm.

    • Pyridine ring protons: The two protons on the pyridine ring will appear as doublets or multiplets in the aromatic region (δ 7.0-8.5 ppm).

    • Phenyl group protons: The protons of the phenyl group will also appear in the aromatic region, likely as a complex multiplet. The provided HRMS data source also includes an ¹H NMR spectrum which, while not fully detailed, is consistent with the expected structure.[2]

  • ¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework.

    • Carbonyl carbon: The ester carbonyl carbon is expected to resonate at a characteristic downfield chemical shift, typically in the range of δ 165-175 ppm.

    • Aromatic carbons: The carbons of the pyridine and phenyl rings will appear in the aromatic region (δ 120-160 ppm). The chemical shifts will be influenced by the substituents.

    • Alkyl carbons: The carbons of the ethyl and methyl groups will appear at upfield chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O stretch (ester): A strong absorption band is expected in the region of 1700-1730 cm⁻¹.

  • C=C and C=N stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H stretches (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretches (aliphatic): Bands below 3000 cm⁻¹.

  • C-O stretch (ester): A band in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 241). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. As previously noted, the [M+H]⁺ ion has been observed at m/z 242.1176.[2]

  • Fragmentation Pattern: The fragmentation of pyridine carboxylates can be complex. Common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) from the ester, followed by the loss of carbon monoxide (CO).[10] The pyridine ring itself is relatively stable, and fragmentation within the ring is also possible.

Conclusion

This technical guide has provided a detailed overview of the fundamental basic properties of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate. While a definitive experimental pKa value remains to be published, the structural features of the molecule allow for a rational prediction of its basicity. The provided experimental protocols for pKa determination and synthesis offer practical guidance for researchers. The expected spectroscopic characteristics outlined here will aid in the identification and characterization of this compound. As a molecule with a privileged pyridine scaffold, further investigation into its biological activities is warranted and will be greatly facilitated by a thorough understanding of its core physicochemical properties.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2762885, 2-Methyl-6-phenylpyridine. [Link]

  • Budzikiewicz, H., Lance, E., & Ockels, W. (1981). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters.
  • Grokipedia. Hantzsch pyridine synthesis. [Link]

  • ResearchGate. (2019). Determination of pKa of felodipine using UV–Visible spectroscopy. [Link]

  • NCERT. (2025-26). Amines. In Chemistry Part II (pp. 268-272). [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

  • González-Lara, E., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(11), 1043–1047.
  • MDPI. (2020). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • ResearchGate. (n.d.). The use of the combination of ftir, Pyridine adsorption, 27Al and 29Si MAS NMR to determine the Brönsted and lewis acidic sites. [Link]

  • Universität Freiburg. (2018). Electronic Modification of a Sterically Demanding Anionic Pyridine Ligand. [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

  • Interchim. (n.d.). FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • pKa of a dye: UV-VIS Spectroscopy. (n.d.). [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Wikipedia. (n.d.). 2-Phenylpyridine. [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. [Link]

  • National Institutes of Health. (2018). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. [Link]

  • ResearchGate. (n.d.). Batch and flow experiments for Bohlmann-Rahtz synthesis of pyridine 2b. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Scribd. (n.d.). How To Make Pyridines: The Hantzsch Pyridine Synthesis. [Link]

  • MDPI. (2007). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • PubMed. (2005). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]

  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. [Link]

  • DTIC. (1981). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

  • Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes. [Link]

  • Academia.edu. (n.d.). (PDF) Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • ACS Publications. (1982). Substituent Effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. [Link]

  • Dalton Transactions. (2018). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. [Link]

  • Royal Society of Chemistry. (2002). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... [Link]

  • ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

  • The Good Scents Company. (n.d.). 2-methyl pyridine, 109-06-8. [Link]

  • Doc Brown's Chemistry. (2025). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

  • University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. [Link]

Sources

Introduction: The Strategic Importance of the Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bohlmann-Rahtz Synthesis of Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug discovery. Consequently, the development of robust and versatile methods for the synthesis of substituted pyridines is a cornerstone of modern organic chemistry. The Bohlmann-Rahtz pyridine synthesis, first reported by Ferdinand Bohlmann and Dieter Rahtz in 1957, represents a powerful and adaptable strategy for constructing highly functionalized pyridine rings from acyclic precursors.[1]

This guide provides a comprehensive overview of the Bohlmann-Rahtz synthesis, from its core mechanistic principles to modern, field-proven protocols. We will explore the causality behind experimental choices, address the reaction's inherent limitations, and detail the innovative solutions that have rendered it an indispensable tool for the contemporary synthetic chemist.

The Core Mechanism: A Tale of Two Steps

The classical Bohlmann-Rahtz synthesis is a two-step process that elegantly transforms readily available enamines and ethynyl ketones into 2,3,6-trisubstituted pyridines.[1][2][3] The overall reaction is a [3+3] cycloaddition, where the enamine provides a three-atom N-C-C fragment and the ethynyl ketone contributes a C-C-C fragment.

Step 1: The Michael Addition – Formation of the Aminodiene Intermediate

The reaction commences with a conjugate (Michael) addition.[4] The enamine, a soft, carbon-centered nucleophile due to the delocalization of the nitrogen lone pair, attacks the electrophilic β-carbon of the ethynyl ketone.[5] This initial step, typically conducted at moderate temperatures (e.g., 50 °C), forms a crucial aminodiene intermediate after proton transfer.[2][6] Spectroscopic analysis, such as 1H-NMR, has confirmed that the primary product of this addition is the (2Z,4E)-aminodiene isomer.[2]

Step 2: Isomerization and Cyclodehydration – The Path to Aromaticity

The formation of the pyridine ring from the aminodiene intermediate is not spontaneous. The initially formed (2Z,4E) isomer exists in a conformation unsuitable for cyclization. The critical, and historically challenging, step is a heat-induced Z/E isomerization around the C2-C3 double bond.[1][2] This brings the nucleophilic nitrogen atom into close proximity with the electrophilic ketone carbonyl group. Once the correct (2E,4E) conformation is achieved, a rapid intramolecular cyclization occurs, followed by dehydration to expel a molecule of water and form the stable, aromatic pyridine ring.[2]

The high temperatures (120–160 °C) traditionally required for this cyclodehydration step were a significant drawback, limiting the reaction's substrate scope and functional group tolerance.[2][6][7]

Figure 1: The core mechanistic pathway of the Bohlmann-Rahtz synthesis.

Modern Advancements: Overcoming the Classical Hurdles

The intrinsic utility of the Bohlmann-Rahtz synthesis spurred significant research aimed at overcoming its initial limitations. These efforts have transformed the reaction into a highly versatile and user-friendly method.

Catalysis: The Key to Milder Conditions

The breakthrough in modernizing the Bohlmann-Rahtz reaction was the introduction of acid catalysis. Both Brønsted and Lewis acids have been shown to dramatically lower the temperature required for the cyclodehydration step, enabling a one-pot procedure where the intermediate aminodiene is not isolated.[2][4][8]

  • Brønsted Acids (e.g., Acetic Acid): The addition of a catalytic amount of a protic acid like acetic acid (AcOH) facilitates both the initial conjugate addition and the final cyclodehydration.[2] This allows the entire transformation to occur at temperatures as low as 50 °C.[7][9]

  • Lewis Acids (e.g., Yb(OTf)₃, ZnBr₂): Lewis acids activate the ketone carbonyl group, making it more electrophilic and accelerating the intramolecular cyclization. Catalysts like ytterbium triflate have proven highly effective.[1][2]

  • Solid-Phase Catalysts (e.g., Amberlyst-15): The use of solid-supported acid catalysts like Amberlyst-15 ion-exchange resin offers the advantage of a simple workup—the catalyst can be removed by filtration. This is particularly valuable for library synthesis and tolerates acid-sensitive groups like tert-butyl esters.[1][2]

Three-Component Reactions: Expanding the Scope

A major advance in practicality was the development of a three-component variant. Since many enamines are not commercially available and can be unstable, this modification generates the enamine in situ. By combining a 1,3-dicarbonyl compound, an ammonia source (typically ammonium acetate), and the alkynone in a single pot, the reaction becomes significantly more versatile and efficient.[2][10]

Enabling Technologies: Speed and Scale
  • Microwave Irradiation: Microwave-assisted heating has been successfully applied to the Bohlmann-Rahtz synthesis, drastically reducing reaction times from hours to minutes.[4][10][11] This rapid, efficient heating is ideal for high-throughput synthesis and library generation.

  • Continuous Flow Processing: For larger-scale synthesis, continuous flow reactors provide excellent heat and mass transfer, allowing for safe and reproducible production of pyridines. This approach has been shown to faithfully reproduce the results of microwave-assisted batch reactions, offering a clear path to scale-up.[8][11]

Substrate Scope and Strategic Considerations

The modern Bohlmann-Rahtz synthesis exhibits a broad substrate scope. The choice of substituents on both the enamine and the ethynyl ketone dictates the final substitution pattern of the pyridine ring.

Reactant ComponentSubstituent (R group)Impact and Considerations
Enamine R¹ (at C-2)Generally tolerant of alkyl and aryl groups. Bulky groups may slow the reaction.
R³ (at C-3)Electron-withdrawing groups (e.g., -CO₂Et, -CN) are common and activate the enamine for the Michael addition.[6]
Ethynyl Ketone R⁶ (at C-6)Tolerates a wide range of alkyl, aryl, and heterocyclic groups. The nature of this group significantly influences the properties of the final pyridine product.

Field-Proven Experimental Protocol: One-Pot Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate

This protocol is a representative example of a modern, acid-catalyzed, one-pot Bohlmann-Rahtz synthesis, adapted from procedures developed by Bagley et al. and demonstrated in flow synthesis applications.[11]

Experimental_Workflow A 1. Prepare Reagent Solution (Enamine, Ynone, EtOH/AcOH) B 2. Reaction Heating (120°C, Microwave or Flow Reactor) A->B C 3. Aqueous Workup (Quench with NaHCO₃, Extract with CH₂Cl₂) B->C D 4. Drying and Concentration (Dry with MgSO₄, Evaporate Solvent) C->D E 5. Purification (Column Chromatography) D->E F Final Product E->F

Figure 2: General workflow for a modern one-pot Bohlmann-Rahtz synthesis.
Materials and Reagents:
  • 1-Phenyl-2-propyn-1-one (130 mg, 1.0 mmol)

  • Ethyl 3-aminocrotonate (1.2 eq, 155 mg, 1.2 mmol)

  • Solvent: Ethanol/Acetic Acid (5:1 v/v mixture, 10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Petroleum ether/Ethyl acetate mixture

Step-by-Step Procedure:
  • Reaction Setup: In a suitable microwave reaction vessel or round-bottom flask, dissolve 1-phenyl-2-propyn-1-one (1.0 mmol) and ethyl 3-aminocrotonate (1.2 mmol) in the ethanol/acetic acid (5:1) solvent mixture (10 mL).[11]

  • Causality Check: The acetic acid serves as a Brønsted acid catalyst to promote the cyclodehydration at a lower temperature. Ethanol is a suitable polar, protic solvent.[2] An excess of the enamine is used to ensure complete consumption of the limiting ethynyl ketone.

  • Heating:

    • Microwave Method: Seal the vessel and place it in a microwave synthesizer. Irradiate at 120 °C for 5-10 minutes.[11] Monitor the reaction by TLC until the starting material is consumed.

    • Conventional Heating: Heat the mixture at reflux (approx. 80-90 °C) for 2-4 hours, monitoring by TLC.

  • Workup and Extraction: Allow the reaction mixture to cool to room temperature. Carefully pour the solution into a separatory funnel containing saturated aqueous NaHCO₃ (30 mL) to neutralize the acetic acid. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable mixture of petroleum ether and ethyl acetate (e.g., 4:1) to afford the pure ethyl 2-methyl-6-phenylpyridine-3-carboxylate as a solid.[11]

Applications in Drug Development and Natural Product Synthesis

The Bohlmann-Rahtz synthesis provides a direct entry into polysubstituted pyridines, which are key intermediates in the synthesis of complex molecular targets. Its applications range from the creation of combinatorial libraries for high-throughput screening to the total synthesis of intricate natural products.[8][9] The method has been employed in the synthesis of pyrido[2,3-d]pyrimidines, heterocyclic amino acids, and other scaffolds of significant biological interest, underscoring its importance in medicinal chemistry.[4][8]

Conclusion and Future Perspectives

From its discovery as a high-temperature, two-step process, the Bohlmann-Rahtz pyridine synthesis has evolved into a sophisticated, versatile, and mild one-pot reaction. The introduction of acid catalysis, microwave heating, and multicomponent strategies has cemented its place as a primary method for constructing the pyridine core.[4] Its broad functional group tolerance and adaptability make it highly suitable for the demands of modern drug discovery and complex molecule synthesis.[12]

Future research will likely focus on developing enantioselective variants of the reaction, expanding the substrate scope to include more complex and diverse starting materials, and further integrating this powerful transformation into automated synthesis platforms.

References

  • Xiong, X.; Bagley, M. C.; Chapaneri, K. A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Lett.2004 , 45 (32), 6121–6124. [Link]

  • Uniqsis. FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. Interchim. [Link]

  • Bagley, M. C.; Dale, J. W.; Bower, J. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett2001 , 2001 (07), 1149-1151. [Link]

  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Baran, P. S. Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. 2004. [Link]

  • CORE. One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]

  • Organic Chemistry Portal. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Bagley, M. C.; Glover, C.; Merritt, E. A. The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications (Request PDF). ResearchGate. [Link]

  • Academia.edu. (PDF) Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Chem-Station. Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Master Organic Chemistry. All About Enamines. [Link]

Sources

A Senior Application Scientist's Guide to Theoretical Studies on Dihydropyridine Derivatives Using Density Functional Theory (DFT)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and Therapeutic Reality

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinically effective therapeutic is both arduous and expensive. Traditional, Edisonian approaches to synthesis and screening are increasingly being augmented, and in some cases replaced, by powerful in silico techniques. Among these, Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering profound insights into the electronic structure and reactivity of molecules.[1][2] This guide is crafted for researchers, medicinal chemists, and drug development professionals who seek to leverage the predictive power of DFT in the rational design of dihydropyridine derivatives, a class of compounds with immense therapeutic significance.

Dihydropyridines (DHPs) are a vital class of organic compounds, most notably recognized for their role as L-type calcium channel blockers in the treatment of hypertension and angina.[3][4][5] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure and electronic properties, which govern their interaction with the target protein.[6][7] This guide will not merely present a series of computational protocols; it will delve into the why behind the how, providing a framework for designing, executing, and interpreting DFT studies on dihydropyridine derivatives with scientific rigor and practical application in mind.

The Quantum Mechanical Lens: Understanding the Power of DFT in Drug Design

At its core, DFT is a quantum mechanical method that allows us to approximate the solution to the Schrödinger equation for a many-electron system, such as a drug molecule.[8] Instead of grappling with the complexities of the many-electron wavefunction, DFT simplifies the problem by focusing on the electron density, a more manageable three-dimensional quantity.[1][8] This approach provides a remarkable balance of computational cost and accuracy, making it an indispensable tool in drug design.[1][8]

The significance of DFT in the study of dihydropyridine derivatives lies in its ability to elucidate a range of molecular properties that are critical for drug action:

  • Geometric Optimization: Determining the most stable three-dimensional conformation of a dihydropyridine derivative, which is crucial for its binding to the active site of a receptor.[1]

  • Electronic Properties: Calculating key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions.[9][10][11]

  • Spectroscopic Properties: Predicting vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis), which can aid in the experimental characterization of newly synthesized compounds.[3]

  • Reactivity Descriptors: Quantifying global reactivity indices like chemical hardness, softness, and electrophilicity, which help in understanding the molecule's stability and interaction preferences.[12]

  • Intermolecular Interactions: Analyzing non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are fundamental to drug-receptor binding.[13]

By providing a detailed picture of a molecule's electronic landscape, DFT enables a more rational and targeted approach to drug design, moving beyond mere trial and error.[14][15]

A Validated Workflow for DFT Studies of Dihydropyridine Derivatives

The following section outlines a robust and self-validating workflow for conducting theoretical studies on dihydropyridine derivatives using DFT. This protocol is designed to ensure the reliability and reproducibility of the computational results.

DFT_Workflow cluster_prep Step 1: Molecular Structure Preparation cluster_dft Step 2: DFT Calculation cluster_analysis Step 3: Post-Calculation Analysis A 2D Sketching of Dihydropyridine Derivative B Conversion to 3D Structure A->B C Initial Geometry Optimization (Molecular Mechanics) B->C D Selection of Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) C->D Input for DFT E Geometry Optimization D->E F Frequency Calculation E->F G Single Point Energy Calculation E->G L Molecular Docking (Optional) E->L H HOMO-LUMO Analysis F->H Validation of Minima G->H I Molecular Electrostatic Potential (MEP) G->I J Natural Bond Orbital (NBO) Analysis G->J K Global Reactivity Descriptors G->K K->L Informing Docking Studies

Caption: A validated workflow for DFT studies of dihydropyridine derivatives.

Step-by-Step Experimental Protocol

Objective: To perform a comprehensive DFT analysis of a novel dihydropyridine derivative to elucidate its structural, electronic, and reactivity properties.

Materials:

  • A high-performance computing cluster or a powerful workstation.

  • Gaussian 16, ORCA, or any other reputable quantum chemistry software package.

  • GaussView, Avogadro, or other molecular visualization software.

Methodology:

  • Molecular Structure Preparation:

    • Sketch the 2D structure of the dihydropyridine derivative using a chemical drawing software.

    • Convert the 2D sketch into a 3D structure.

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry. This step helps to avoid starting the more computationally expensive DFT optimization from a highly strained conformation.

  • DFT Calculation Setup:

    • Functional and Basis Set Selection: The choice of functional and basis set is critical for the accuracy of DFT calculations.[13] For dihydropyridine derivatives, the B3LYP hybrid functional in conjunction with the 6-311++G(d,p) basis set is a widely used and well-validated combination that provides a good balance between accuracy and computational cost.[3] The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions, while '(d,p)' adds polarization functions, allowing for more flexibility in the description of bonding.

    • Input File Generation: Create an input file for the chosen quantum chemistry software. This file will specify the molecular geometry, the level of theory (functional and basis set), the type of calculation (e.g., geometry optimization followed by frequency calculation), and other relevant parameters.

  • Execution of DFT Calculations:

    • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

    • Frequency Calculation: Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two crucial purposes:

      • Thermodynamic Properties: It allows for the calculation of thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

      • Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point.

  • Post-Calculation Analysis:

    • Extraction of Optimized Geometry: The optimized Cartesian coordinates of the dihydropyridine derivative are extracted for further analysis and visualization.

    • Analysis of Electronic Properties:

      • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[11] A smaller gap suggests that the molecule is more reactive.

      • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule.[16] This is invaluable for understanding how the molecule might interact with its biological target.

      • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized bonds and lone pairs.[17][18][19][20] It can be used to quantify charge transfer interactions and hyperconjugative effects, which contribute to molecular stability.

    • Calculation of Global Reactivity Descriptors: Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including:

      • Ionization Potential (I) ≈ -EHOMO

      • Electron Affinity (A) ≈ -ELUMO

      • Chemical Hardness (η) = (I - A) / 2

      • Chemical Softness (S) = 1 / (2η)

      • Electronegativity (χ) = (I + A) / 2

      • Electrophilicity Index (ω) = μ2 / (2η) where μ is the chemical potential (μ ≈ -χ).

Interpreting the Data: From Quantum Chemical Descriptors to Drug Design Insights

The true power of DFT lies in the interpretation of the calculated data to inform the drug design process. The following table summarizes key DFT-derived parameters and their implications for dihydropyridine derivatives.

DFT-Derived Parameter Significance in Drug Design Example Application for Dihydropyridines
Optimized Geometry Provides the most stable 3D structure, crucial for understanding shape complementarity with the receptor binding site.[1]Ensuring the dihydropyridine ring adopts the correct boat-like conformation for optimal interaction with the calcium channel.
HOMO-LUMO Energy Gap (ΔE) A smaller gap indicates higher reactivity and a greater propensity for the molecule to undergo chemical reactions or charge transfer.[11]Modulating the electronic properties of substituents on the dihydropyridine ring to fine-tune the molecule's reactivity and metabolic stability.
Molecular Electrostatic Potential (MEP) Identifies regions of positive and negative electrostatic potential, highlighting potential sites for hydrogen bonding and other electrostatic interactions.[16]Designing derivatives with enhanced hydrogen bonding capabilities to key residues in the calcium channel binding pocket.
Natural Bond Orbital (NBO) Charges Provides a more chemically intuitive picture of the atomic charges compared to other methods, helping to understand charge distribution and polar interactions.[17][18]Assessing the impact of different ester groups on the charge distribution of the dihydropyridine core and their influence on binding affinity.
Global Reactivity Descriptors Quantify the overall reactivity and stability of the molecule, aiding in the prediction of its pharmacokinetic and pharmacodynamic properties.[12]Screening a library of virtual dihydropyridine derivatives to prioritize those with favorable reactivity profiles for synthesis and experimental testing.

Integrating DFT with Molecular Docking: A Synergistic Approach

While DFT provides invaluable information about the intrinsic properties of a dihydropyridine derivative, molecular docking is a complementary technique that predicts the preferred binding orientation of the molecule within the active site of its target protein.[21][22][23] A powerful and synergistic workflow involves using DFT-optimized geometries and calculated partial charges as inputs for molecular docking simulations.[22]

DFT_Docking_Integration cluster_dft DFT Calculations cluster_docking Molecular Docking cluster_output Integrated Insights A DFT Geometry Optimization D Docking Simulation A->D Optimized Ligand Geometry B Calculation of Partial Charges (e.g., NBO) B->D Accurate Ligand Charges C Preparation of Receptor (e.g., L-type Calcium Channel) C->D E Analysis of Binding Poses and Scoring D->E F Prediction of Binding Affinity and Interactions E->F

Sources

Methodological & Application

The Hantzsch Synthesis of Pyridine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of a Classic Reaction

First reported by Arthur Hantzsch in 1881, the Hantzsch pyridine synthesis has remained a cornerstone of heterocyclic chemistry for over a century.[1] This robust and versatile multi-component reaction provides a straightforward route to 1,4-dihydropyridines (1,4-DHPs), which can be subsequently aromatized to their corresponding pyridine derivatives. The significance of this synthesis extends far beyond academic curiosity; Hantzsch esters and the resulting pyridines are privileged scaffolds in medicinal chemistry. Notably, 1,4-DHP derivatives such as nifedipine, amlodipine, and felodipine are widely used as calcium channel blockers for the treatment of hypertension and angina.[1]

This guide provides an in-depth exploration of the Hantzsch synthesis, from its underlying mechanism to detailed, field-proven protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction in their own work. We will delve into the causality behind experimental choices, explore modern, more sustainable methodologies, and provide the practical details necessary for successful synthesis and characterization.

Mechanistic Insights: A Symphony of Condensation and Cyclization

The Hantzsch synthesis is a classic example of a "one-pot" reaction, where an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate) converge to form the 1,4-dihydropyridine core.[1][2] The overall transformation is a cascade of well-understood organic reactions. While several pathways have been proposed, the most widely accepted mechanism proceeds through the formation of two key intermediates.

  • Formation of a Knoevenagel Condensation Product: The reaction is initiated by the Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester. This acid- or base-catalyzed reaction forms an α,β-unsaturated carbonyl compound, often referred to as a chalcone-type intermediate.

  • Formation of an Enamine: Concurrently, the second equivalent of the β-ketoester reacts with the ammonia source to form a vinylogous amide, more commonly known as an enamine.

  • Michael Addition and Cyclization: The enamine then acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl compound. This is the crucial carbon-carbon bond-forming step that sets the stage for cyclization. Following the Michael addition, an intramolecular condensation and subsequent dehydration lead to the formation of the stable 1,4-dihydropyridine ring.

The driving force for the initial product formation is the creation of this highly conjugated and relatively stable heterocyclic system. The final aromatization to the pyridine is then thermodynamically favored due to the formation of a fully aromatic ring.

Below is a diagram illustrating the generally accepted mechanism of the Hantzsch synthesis.

Hantzsch_Mechanism cluster_reactants Reactants Aldehyde Aldehyde Knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Product) Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Michael Addition Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization DHP 1,4-Dihydropyridine (Hantzsch Ester) Cyclized_Intermediate->DHP Dehydration Pyridine Pyridine Derivative DHP->Pyridine Oxidation (Aromatization)

Caption: The accepted mechanism of the Hantzsch pyridine synthesis.

Experimental Protocols: From Classical to Green Approaches

The beauty of the Hantzsch synthesis lies in its practicality and adaptability. Here, we provide detailed protocols for both a classical thermal synthesis and a modern, microwave-assisted approach, along with a robust method for the final aromatization step.

Protocol 1: Classical Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate (Nifedipine Precursor)

This protocol details the synthesis of a key precursor to the calcium channel blocker nifedipine, illustrating the classical Hantzsch reaction.

Materials:

  • 2-Nitrobenzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter flask

  • Crystallizing dish

Procedure:

  • In a 100 mL round-bottom flask, combine 2-nitrobenzaldehyde (3.02 g, 20 mmol), ethyl acetoacetate (5.20 g, 40 mmol), and ammonium acetate (1.54 g, 20 mmol).

  • Add 30 mL of ethanol to the flask.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two portions of cold ethanol (10 mL each) and then with two portions of deionized water (15 mL each).

  • Dry the product in a desiccator or a vacuum oven at low heat.

  • The crude product can be further purified by recrystallization from ethanol to yield bright yellow crystals.

Expected Outcome:

  • Yield: 70-85%

  • Appearance: Yellow crystalline solid

  • Characterization: The product can be characterized by melting point determination, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of a 1,4-Dihydropyridine Derivative

This protocol showcases a more modern and "green" approach to the Hantzsch synthesis, offering significant advantages in terms of reaction time and environmental impact.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Catalyst (e.g., a few drops of acetic acid or a catalytic amount of a Lewis acid like Yb(OTf)₃)

Equipment:

  • Microwave synthesis reactor vial

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, place benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).

  • Add a catalytic amount of acetic acid (1-2 drops).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 100-120 °C for 5-10 minutes. The reaction progress can be monitored by TLC after cooling and opening the vial.

  • After the reaction is complete, cool the vial to room temperature. A solid mass should form.

  • Add a small amount of ethanol and break up the solid.

  • Collect the product by vacuum filtration and wash with cold ethanol.

  • Dry the product. Recrystallization from ethanol can be performed if necessary.

Expected Outcome:

  • Yield: 85-95%

  • Appearance: White to off-white solid

  • Advantages: Dramatically reduced reaction time, often higher yields, and avoidance of bulk solvents.

Protocol 3: Aromatization of a 1,4-Dihydropyridine to the Corresponding Pyridine Derivative

This protocol describes a common and effective method for the oxidation of the Hantzsch ester to the final pyridine product.

Materials:

  • 1,4-Dihydropyridine derivative (from Protocol 1 or 2)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane or ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 1,4-dihydropyridine (5 mmol) in 25 mL of acetonitrile in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve ferric chloride hexahydrate (2.70 g, 10 mmol) in a minimal amount of water and add it to the reaction mixture.

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into 50 mL of water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with three portions of dichloromethane or ethyl acetate (25 mL each).

  • Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude pyridine derivative can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: A Comparative Overview

The choice of synthetic methodology can significantly impact the outcome of the Hantzsch reaction. The following table provides a comparative summary of different approaches for the synthesis of various pyridine precursors.

Aldehydeβ-KetoesterMethodConditionsTimeYield (%)Reference
BenzaldehydeEthyl acetoacetateClassicalEthanol, reflux8 h82[3]
BenzaldehydeEthyl acetoacetateMicrowaveSolvent-free, 120°C10 min91[4]
4-ChlorobenzaldehydeMethyl acetoacetateClassicalMethanol, reflux6 h85-
4-ChlorobenzaldehydeMethyl acetoacetateWaterReflux, catalyst-free4 h92-
2-NitrobenzaldehydeEthyl acetoacetateClassicalEthanol, reflux5 h80-
2-NitrobenzaldehydeEthyl acetoacetateMicrowaveAcetonitrile, 100°C7 min88-

Note: Yields are for the isolated 1,4-dihydropyridine product before aromatization. The data is representative and may vary based on specific experimental conditions.

Workflow Visualization

The overall process from starting materials to the final purified pyridine derivative can be visualized as follows:

Hantzsch_Workflow Reactants 1. Mix Reactants (Aldehyde, β-Ketoester, Ammonia Source) Reaction 2. Hantzsch Condensation (Classical Heating or Microwave) Reactants->Reaction Isolation_DHP 3. Isolate Crude 1,4-DHP (Precipitation/Filtration) Reaction->Isolation_DHP Purification_DHP 4. Purify 1,4-DHP (Optional) (Recrystallization) Isolation_DHP->Purification_DHP Aromatization 5. Aromatization Reaction (Oxidizing Agent) Isolation_DHP->Aromatization Directly from crude Purification_DHP->Aromatization Workup 6. Aqueous Work-up (Neutralization & Extraction) Aromatization->Workup Purification_Pyridine 7. Purify Pyridine (Column Chromatography) Workup->Purification_Pyridine Characterization 8. Characterization (NMR, IR, MS, MP) Purification_Pyridine->Characterization

Caption: A typical experimental workflow for the Hantzsch synthesis.

Safety and Handling: A Prudent Approach

While the Hantzsch synthesis is a powerful tool, it is essential to adhere to strict safety protocols.

  • General Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aldehydes: Many aldehydes are irritants and sensitizers. Avoid inhalation of vapors and skin contact.

  • β-Ketoesters: Ethyl acetoacetate and related compounds are generally considered to have low toxicity but can be irritating to the eyes and skin.

  • Ammonia/Ammonium Acetate: Ammonia is a corrosive gas with a pungent odor. Handle aqueous ammonia solutions with care in a fume hood. Ammonium acetate is a hygroscopic solid and should be handled in a dry environment.

  • Solvents: Ethanol is flammable. Ensure that heating is performed using a heating mantle or an oil bath, and avoid open flames. Dichloromethane is a suspected carcinogen and should be handled with extreme care.

  • Oxidizing Agents: Ferric chloride is corrosive and can cause burns. Avoid contact with skin and eyes. Other oxidizing agents used for aromatization can be strong and should be handled with appropriate precautions.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion: A Versatile Synthesis for Modern Chemistry

The Hantzsch pyridine synthesis is a testament to the enduring power of classical organic reactions. Its simplicity, efficiency, and the biological significance of its products have ensured its continued relevance in both academic and industrial research. With the advent of modern techniques such as microwave-assisted synthesis and the development of greener protocols, the Hantzsch reaction has been revitalized, offering even more efficient and sustainable pathways to a vast array of pyridine derivatives. By understanding the underlying mechanism and adhering to carefully designed protocols, researchers can continue to unlock the full potential of this remarkable transformation.

References

  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]

  • Hantzsch Pyridine Synthesis. Wikipedia. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Kumar, A., & Maurya, R. A. (2008). Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles. Synlett, 2008(06), 883-885. [Link]

  • Bagley, M. C., & Lubinu, M. C. (2006). Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide. Synthesis, 2006(08), 1283-1288. [Link]

  • Yadav, J. S., Reddy, B. V. S., Sabitha, G., & Reddy, G. S. K. K. (2000). Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Synthesis, 2000(11), 1532-1534. [Link]

Sources

Application Notes and Protocols for Screening Novel Pyridine Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Pyridine Scaffolds in Oncology

The pyridine ring, a six-membered nitrogen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and synthetic tractability have made it a cornerstone in the development of numerous therapeutic agents.[1][2] In oncology, pyridine derivatives have emerged as a particularly promising class of compounds due to their structural diversity and their ability to interact with a wide array of biological targets crucial for cancer cell survival and proliferation.[3][4] These compounds can be engineered to inhibit key players in oncogenic signaling pathways, interfere with cell division machinery, or trigger programmed cell death.[3] Notable mechanisms of action include the inhibition of protein kinases (e.g., VEGFR-2, EGFR), disruption of tubulin polymerization, and intercalation with DNA.[3][5][6]

This guide provides a comprehensive, field-proven framework for the systematic evaluation of novel pyridine derivatives for anticancer activity. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices. We will detail a hierarchical screening cascade, beginning with broad cytotoxicity assessments to identify "hit" compounds, followed by more sophisticated assays to elucidate their mechanism of action (MoA), a critical step in progressing a hit to a viable lead candidate.

The Anticancer Screening Cascade: A Multi-Phased Approach

The journey from a newly synthesized compound to a potential drug candidate is a rigorous process of elimination and characterization. Our recommended workflow is designed to efficiently identify compounds with the highest therapeutic potential while providing deep mechanistic insights.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: MoA Elucidation cluster_2 Phase 3: Lead Optimization Compound_Library Novel Pyridine Derivatives Library Cytotoxicity_Assay In Vitro Cytotoxicity Assays (MTT / SRB) Compound_Library->Cytotoxicity_Assay Test across cancer & normal cell lines IC50_Determination Calculate IC50 Values & Assess Selectivity Cytotoxicity_Assay->IC50_Determination Hit_Compounds Identify 'Hit' Compounds IC50_Determination->Hit_Compounds Apoptosis_Assay Apoptosis Induction (Annexin V / PI Assay) SAR_Studies Structure-Activity Relationship (SAR) Apoptosis_Assay->SAR_Studies Synthesize Data Cell_Cycle_Assay Cell Cycle Arrest (PI Staining) Cell_Cycle_Assay->SAR_Studies Synthesize Data Target_Assay Target-Specific Assays (e.g., Kinase, Tubulin) Target_Assay->SAR_Studies Synthesize Data ADME_Tox In Silico / In Vitro ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate Hit_Compounds->Apoptosis_Assay Hit_Compounds->Cell_Cycle_Assay Hit_Compounds->Target_Assay

Fig. 1: Hierarchical workflow for anticancer screening.

Part 1: Initial Cytotoxicity Screening

The primary goal of this phase is to determine the concentration at which a compound inhibits cancer cell growth by 50% (the IC50 value). This is a robust, high-throughput method to filter a large library of compounds down to a manageable number of potent "hits."

Causality: Why Start with Cytotoxicity?

A fundamental characteristic of any effective anticancer agent is its ability to kill or halt the proliferation of cancer cells. By starting with a broad cytotoxicity screen against a panel of diverse cancer cell lines, we can quickly identify compounds that possess this essential activity. The inclusion of a non-malignant cell line is a critical, self-validating step; it provides an early indication of therapeutic index—the ratio between cytotoxic concentration to cancer cells versus normal cells. A compound that kills cancer cells at a much lower concentration than normal cells is a far more promising candidate.[7]

Recommended Cell Lines

The choice of cell lines should reflect a diversity of cancer types. A standard starting panel often includes:

  • MCF-7: Breast adenocarcinoma (ER+)[5][7]

  • A549: Lung carcinoma

  • HCT-116: Colorectal carcinoma[8]

  • HeLa: Cervical adenocarcinoma[5]

  • PC-3 or DU-145: Prostate carcinoma[5][7]

  • HUVEC: Human Umbilical Vein Endothelial Cells (non-cancerous control)[7]

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10][11][12]

Materials:

  • 96-well flat-bottom sterile plates

  • Cancer and non-cancerous cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Novel pyridine derivatives (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Positive control (e.g., Doxorubicin)

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the pyridine derivatives and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include "vehicle control" wells (medium with the same concentration of DMSO) and "untreated control" wells.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[10]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple precipitate is visible.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well.[11] Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background noise.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins, providing a measure of total biomass.[13][14] It offers advantages in terms of stability and ease of use.

Materials:

  • Same as MTT, except for MTT reagent and solubilization buffer.

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid

  • 10 mM Tris base solution (pH 10.5)

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol.

  • Cell Fixation: After treatment, gently add 100 µL of cold 10% TCA to each well (without removing the supernatant) to fix the cells. Incubate at 4°C for 1 hour.[15]

  • Washing: Discard the supernatant and wash the plate four to five times with slow-running tap water or 1% acetic acid to remove TCA and unbound dye.[13][16] Allow the plates to air-dry completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[16]

  • Remove Unbound Dye: Quickly wash the plates again four times with 1% acetic acid to remove unbound SRB dye.[13]

  • Solubilization: Air-dry the plates. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Shake the plate for 10 minutes and measure the absorbance at 540 nm.[13]

  • Data Analysis: Calculate % Viability and IC50 values as described in the MTT protocol.

Data Presentation: Summarizing Cytotoxicity Results

Results should be tabulated to allow for easy comparison of potency and selectivity.

Compound IDCancer Line 1 (e.g., MCF-7) IC50 (µM)Cancer Line 2 (e.g., A549) IC50 (µM)Normal Line (e.g., HUVEC) IC50 (µM)Selectivity Index (SI)*
PY-0011.22.5> 50> 41.7
PY-00215.822.1> 50> 3.2
PY-0030.91.110.511.7
Doxorubicin0.80.951.51.9

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.

Part 2: Mechanism of Action (MoA) Elucidation

After identifying potent and selective "hit" compounds, the next critical phase is to understand how they exert their anticancer effects. This involves investigating their impact on core cellular processes like apoptosis and cell cycle progression.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

G cluster_0 Cell States cluster_1 Membrane Changes Live Live Cell (Annexin V-, PI-) Membrane_Live Intact Membrane PS inside Live->Membrane_Live Early Early Apoptotic (Annexin V+, PI-) Membrane_Apoptotic Intact Membrane PS outside Early->Membrane_Apoptotic Late Late Apoptotic / Necrotic (Annexin V+, PI+) Membrane_Late Compromised Membrane PS outside Late->Membrane_Late Necrotic Necrotic Cell (Annexin V-, PI+)

Fig. 2: Principle of Annexin V/PI apoptosis detection.

Materials:

  • Flow cytometer

  • Apoptosis-inducing compound (e.g., Etoposide) as positive control

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (calcium-rich buffer, often supplied in kits)

  • Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., 1x10⁶ cells in a 6-well plate) and treat with the pyridine derivative at its IC50 and 2xIC50 concentrations for 24 hours. Include untreated and positive controls.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells. For suspension cells, collect directly.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Interpretation: Use the flow cytometer software to create a quadrant plot (FITC vs. PI). The quadrants represent:

    • Lower-Left (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V- / PI+): Primarily necrotic cells.

Protocol 4: Cell Cycle Analysis by PI Staining

Anticancer agents often function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from completing division.[8] Flow cytometry can be used to analyze the distribution of cells in these phases based on their DNA content.[17][18] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA.[17]

G cluster_0 Normal Cell Cycle cluster_1 Effect of Arresting Agent G1 G1 Phase (2n DNA) S S Phase (Synthesizing DNA) G1->S G2M G2/M Phase (4n DNA) S->G2M G2M->G1 G1_Arrest G1 Phase S_Arrest S Phase G2M_Arrest G2/M Phase (Accumulation) Block->G1_Arrest Mitosis Blocked

Fig. 3: Cell cycle progression and the effect of a G2/M block.

Materials:

  • Flow cytometer

  • Cold 70% ethanol

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Cell cycle arresting agent (e.g., Nocodazole for G2/M arrest) as positive control

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate and treat cells as described for the apoptosis assay (Protocol 3, step 1).

  • Cell Harvesting: Collect approximately 1x10⁶ cells per sample.

  • Fixation: Wash cells once with PBS. Resuspend the pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[19]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[19]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[20]

  • Analysis: Analyze the samples on a flow cytometer.

  • Interpretation: Generate a histogram of PI fluorescence intensity. The peaks will correspond to:

    • First Peak (G0/G1): Cells with 2n DNA content.

    • Region between peaks (S): Cells actively synthesizing DNA (between 2n and 4n).

    • Second Peak (G2/M): Cells with 4n DNA content, poised for or in mitosis. An accumulation of cells in a specific peak (e.g., a larger G2/M peak compared to the control) indicates cell cycle arrest at that phase.

Investigating Specific Molecular Targets

Many pyridine derivatives are designed to inhibit specific enzymes that are overactive in cancer cells. Identifying the direct molecular target is a key step in drug development.

1. Kinase Inhibition: The pyridine scaffold is an excellent bioisostere for the adenine ring of ATP, allowing it to act as a competitive inhibitor in the ATP-binding pocket of many protein kinases.[21][22] Pyrazolopyridine derivatives, for example, have been successfully developed as potent kinase inhibitors.[21]

  • Mechanism: These compounds often target kinases involved in angiogenesis (VEGFR-2), cell proliferation (EGFR), or survival pathways.[5][23] Inhibition of these kinases blocks downstream signaling, leading to an anti-tumor effect.

  • Screening Protocol (Conceptual): Hits from the cytotoxicity screen can be tested in cell-free enzymatic assays. These assays typically measure the ability of a compound to inhibit the phosphorylation of a specific substrate by the target kinase. A decrease in phosphorylation, often detected via fluorescence or luminescence, indicates inhibitory activity.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Binds ATP_Pocket ATP Binding Pocket Dimerization->ATP_Pocket Activates Pyridine Pyridine Derivative (Inhibitor) Pyridine->ATP_Pocket Blocks ATP Binding Downstream Downstream Signaling (Proliferation, Angiogenesis) ATP_Pocket->Downstream Apoptosis Cell Proliferation Inhibited Downstream->Apoptosis Blocked

Fig. 4: Inhibition of VEGFR-2 signaling by a pyridine derivative.

2. Tubulin Polymerization Inhibition: Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. Compounds that disrupt microtubule dynamics can cause mitotic arrest and apoptosis.[6] Several pyridine derivatives have been shown to act as tubulin polymerization inhibitors, often by binding to the colchicine-binding site.[6][8]

  • Mechanism: By preventing the polymerization of tubulin dimers into microtubules, the mitotic spindle cannot form correctly, leading to G2/M phase arrest and subsequent cell death.[6]

  • Screening Protocol (Conceptual): The effect of a compound on tubulin polymerization can be measured in vitro using purified tubulin. Polymerization is often tracked by an increase in light scattering or fluorescence of a reporter dye. An effective inhibitor will prevent this increase.

Conclusion and Path Forward

This application guide outlines a systematic, multi-tiered approach to screening novel pyridine derivatives for anticancer activity. By progressing from broad cytotoxicity assays to specific mechanism-of-action studies, researchers can efficiently identify promising compounds and build a comprehensive biological profile. The data generated from these protocols—IC50 values, selectivity indices, and apoptosis/cell cycle profiles—are essential for making informed decisions in the hit-to-lead optimization process. Subsequent steps, including structure-activity relationship (SAR) studies and in vivo efficacy models, will further refine these lead candidates on their journey toward becoming next-generation cancer therapeutics.[5]

References

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025). International Journal on Science and Technology (IJSAT).
  • Yousef, R. G., Eissa, I. H., Elwan, A., & El-Zahabi, M. A. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Publications.
  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies.
  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). (n.d.). PubMed.
  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International.
  • Structures of certain pyridine-based approved anticancer drugs, and the... (n.d.). ResearchGate.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • MTT assay protocol. (n.d.). Abcam.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
  • Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). (2024). Future Medicinal Chemistry.
  • Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. (n.d.). PMC - NIH.
  • Apoptosis Marker Assays for HTS. (2021). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • DATA SHEET SRB Cytotoxicity Assay. (2023). Canvax.
  • Pyridine derivatives as Pim kinase inhibitors as anticancer agents. (n.d.). ResearchGate.
  • Apoptosis – what assay should I use?. (2025). BMG Labtech.
  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC - NIH.
  • Cell Cycle Assays for Flow Cytometry. (n.d.). Thermo Fisher Scientific - US.
  • Cell Cycle Analysis. (2017). UWCCC Flow Cytometry Laboratory.
  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. (n.d.). NIH.
  • CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences.
  • MTT Cell Proliferation Assay. (n.d.). ATCC.
  • Choosing an Apoptosis Detection Assay. (2021). Biocompare.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Molecules.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Sulforhodamine B colorimetric assay for cytoxicity screening. (2006). ResearchGate.
  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH.
  • Caspase-3 and Annexin V assays confirm that cell death across... (n.d.). ResearchGate.
  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Journal of Drug Delivery and Therapeutics.
  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (n.d.). MDPI.
  • Ranoa, D. R. E. (2023). SRB assay for measuring target cell killing V.1. Protocols.io.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC - PubMed Central.
  • Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity. (n.d.). Benchchem.
  • Cell Cycle Analysis By Flow Cytometry. (2023). YouTube.
  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025). IJSAT.
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • 3,5-Diaryl-1H-pyrazolo[3,4-b]pyridines as potent tubulin polymerization inhibitors: Rational design, synthesis and biological evaluation. (2019). PubMed.
  • Quinoline/Pyrido‐Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation. (2025). ResearchGate.

Sources

Troubleshooting & Optimization

Bohlmann-Rahtz Pyridine Synthesis: A Technical Support Guide for Yield Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Bohlmann-Rahtz pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and efficiency of this powerful synthetic method. Here, we delve into the mechanistic nuances of the reaction and provide practical, field-tested solutions to common experimental challenges. Our goal is to empower you with the knowledge to not only troubleshoot but also proactively optimize your synthetic strategies.

Understanding the Core Reaction: A Foundation for Troubleshooting

The Bohlmann-Rahtz synthesis is a robust method for the formation of substituted pyridines, proceeding through the condensation of an enamine with an ethynyl ketone.[1][2] The classical approach involves two discrete steps: the initial Michael addition to form an aminodiene intermediate, followed by a high-temperature cyclodehydration to yield the final pyridine product.[1][3] However, significant advancements have been made to streamline this process into a more efficient one-pot reaction.[4][5]

A critical aspect of troubleshooting is understanding the key intermediate, a 2Z-4E-heptadien-6-one, which can be isolated and characterized.[1] The high temperatures traditionally required for the final cyclization step are necessary to facilitate the E/Z isomerization that precedes the heteroannulation.[1] Many of the yield-enhancing modifications focus on lowering the energy barrier for this isomerization and subsequent cyclization.

Visualizing the Pathway: From Reactants to Product

To effectively troubleshoot, a clear visualization of the reaction progress is invaluable. The following diagram outlines the key stages of the Bohlmann-Rahtz synthesis, highlighting the critical intermediate and the cyclization step where many yield-related issues can arise.

Bohlmann_Rahtz_Workflow cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Aromatization Enamine Enamine MichaelAddition Michael Addition Enamine->MichaelAddition EthynylKetone Ethynyl Ketone EthynylKetone->MichaelAddition Aminodiene Aminodiene Intermediate (2Z-4E-heptadien-6-one) MichaelAddition->Aminodiene Proton Transfer Isomerization E/Z Isomerization Aminodiene->Isomerization Heat or Acid Catalyst Cyclodehydration Cyclodehydration Isomerization->Cyclodehydration Pyridine Substituted Pyridine Cyclodehydration->Pyridine

Caption: Key stages of the Bohlmann-Rahtz pyridine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Bohlmann-Rahtz synthesis in a question-and-answer format, providing actionable solutions grounded in established literature.

Q1: My reaction yield is consistently low, and I'm isolating unreacted starting materials. What's the likely cause and how can I fix it?

A1: Low Conversion and Potential Solutions

Low conversion is often a result of insufficiently forcing reaction conditions, particularly for the cyclodehydration step. The traditional high-temperature requirement is a known drawback of this synthesis.[1]

Causality: The thermal E/Z isomerization of the aminodiene intermediate is often the rate-limiting step. Without sufficient energy, the intermediate will not adopt the necessary conformation for cyclization, leading to its accumulation and the presence of unreacted starting materials after workup.

Troubleshooting Protocol:

  • Introduce a Catalyst: The most effective way to address this is by introducing a Brønsted or Lewis acid catalyst. This has been shown to significantly lower the temperature required for cyclodehydration and can enable a one-pot procedure.[1][5]

  • Optimize Catalyst Choice: The choice of catalyst can be critical and may depend on the substrate's sensitivity.

    • For robust substrates: A mixture of toluene and acetic acid (5:1) can be effective.[1]

    • For acid-sensitive substrates: Consider using a solid-supported acid catalyst like Amberlyst-15, which simplifies workup and can be milder.[1][6] Lewis acids such as ytterbium triflate (Yb(OTf)₃) or zinc bromide (ZnBr₂) are also excellent options.[1][2]

  • Consider Microwave Irradiation: Microwave-assisted synthesis has been shown to accelerate the reaction and improve yields, often in a shorter timeframe.[4]

Comparative Catalyst Performance:

CatalystTypical ConditionsAdvantagesDisadvantages
Acetic AcidToluene/AcOH (5:1), refluxInexpensive, readily availableCan decompose acid-sensitive substrates
Amberlyst-15Toluene, refluxMild, easy removal, tolerates some sensitive groupsMay require longer reaction times
Yb(OTf)₃ (20 mol%)Toluene, refluxHighly effective at promoting cyclizationMore expensive, requires anhydrous conditions
ZnBr₂ (15 mol%)Toluene, refluxEffective and less expensive than Yb(OTf)₃Can be hygroscopic, requires careful handling
Q2: I'm observing significant side product formation, and purification is challenging. What are the likely side reactions and how can I suppress them?

A2: Minimizing Side Product Formation

Side product formation can arise from several sources, including decomposition of starting materials or intermediates, and competing reaction pathways.

Causality:

  • Enamine Instability: Enamines can be prone to hydrolysis or decomposition, especially under harsh acidic conditions.[1] This is particularly true for enamines with electron-withdrawing groups like tert-butyl esters or cyano groups.[1]

  • Michael Addition of Byproducts: If the enamine decomposes, the resulting ketone can undergo self-condensation or other side reactions.

Troubleshooting Protocol:

  • In Situ Enamine Generation: To circumvent the instability of pre-formed enamines, consider a three-component, one-pot approach. By using a ketone, an ethynyl ketone, and a source of ammonia like ammonium acetate, the enamine is generated in situ and consumed immediately, minimizing its decomposition.[1][7] This method has proven to be highly efficient.[4]

  • Milder Reaction Conditions: If you must use a pre-formed, sensitive enamine, opt for milder catalysts like Amberlyst-15 over strong Brønsted acids.[1][6]

  • Solvent Choice: The choice of solvent can influence reaction outcomes. While toluene is common, protic solvents like ethanol have been shown to be effective, particularly in acid-free conditions for sensitive substrates.[1]

Q3: My reaction with an unsymmetrical enamine or ethynyl ketone is giving a mixture of regioisomers. How can I improve the regioselectivity?

A3: Controlling Regioselectivity

Poor regioselectivity is a known challenge when using unsymmetrical starting materials in the Bohlmann-Rahtz synthesis.[8]

Causality: The initial Michael addition of the enamine to the ethynyl ketone can occur at two different positions on the alkyne if it is unsymmetrically substituted, leading to a mixture of products. The electronics and sterics of the substituents on both the enamine and the ethynyl ketone will influence the regiochemical outcome.

Troubleshooting Protocol:

  • Steric Hindrance: Employing a bulkier substituent on one of the reacting partners can often direct the addition to the less sterically hindered position.

  • Electronic Effects: The electronic nature of the substituents can also be exploited. An electron-withdrawing group on the alkyne will strongly polarize the triple bond, favoring nucleophilic attack at the β-position.

  • Systematic Screening: A systematic screening of reaction conditions (solvent, temperature, catalyst) may be necessary to find the optimal parameters for achieving high regioselectivity for your specific substrates.

Q4: The original two-step procedure is cumbersome. What is the most reliable one-pot protocol to improve workflow?

A4: A Validated One-Pot Protocol

Several one-pot modifications have been developed to overcome the drawbacks of the traditional two-step method.[4][5] A particularly robust and widely adopted method involves acid catalysis.

Experimental Protocol: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis

This protocol is adapted from the work of Bagley et al. and provides a general procedure for the one-pot synthesis of substituted pyridines.[5][6]

Materials:

  • Enamine (1.0 equiv)

  • Ethynyl ketone (1.0 equiv)

  • Toluene

  • Acetic Acid or Amberlyst-15

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the enamine (1.0 equiv) in toluene (appropriate volume to ensure dissolution), add the ethynyl ketone (1.0 equiv).

  • Add the acid catalyst:

    • Option A (Acetic Acid): Add acetic acid to create a 5:1 toluene:acetic acid mixture.

    • Option B (Amberlyst-15): Add Amberlyst-15 resin (typically a catalytic amount, e.g., 20 wt%).

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C or reflux) and monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature.

  • Workup:

    • For Acetic Acid: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • For Amberlyst-15: Simply filter off the resin and wash it with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine.

Advanced Strategies for Yield Enhancement

For particularly challenging substrates or for process optimization in a drug development setting, consider the following advanced strategies:

  • Flow Chemistry: The use of continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to improved yields and selectivity.

  • Design of Experiments (DoE): A systematic approach like DoE can be employed to rapidly screen and optimize multiple reaction variables (catalyst loading, temperature, concentration, etc.) to identify the optimal conditions for your specific transformation.

By understanding the underlying mechanism and systematically applying these troubleshooting strategies, you can significantly improve the yield and efficiency of your Bohlmann-Rahtz pyridine syntheses.

References

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. Retrieved from [Link]

  • Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide | PDF. Retrieved from [Link]

  • YouTube. (2023, February 26). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyridines and Pyrido[2,3-d]pyrimidines by the Lewis Acid Catalysed Bohlmann-Rahtz Heteroannulation Reaction | Request PDF. Retrieved from [Link]

Sources

Stability studies of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-EMPP-2026-01-24

Version: 1.0

Introduction

Welcome to the technical support guide for Ethyl 2-methyl-6-phenylpyridine-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on conducting stability studies for this compound. Ethyl 2-methyl-6-phenylpyridine-3-carboxylate belongs to the pyridine class of compounds and possesses a chemically stable aromatic pyridine ring. However, the ester functional group introduces a potential site for hydrolytic degradation. Understanding the intrinsic stability of this molecule under various environmental conditions is critical for the development of safe, effective, and robust pharmaceutical products.

This guide provides a comprehensive overview of potential degradation pathways, detailed protocols for forced degradation (stress testing) studies, troubleshooting advice for common experimental issues, and guidance on data interpretation, all presented in a practical question-and-answer format. The methodologies and principles described herein are grounded in established scientific literature and aligned with international regulatory standards, such as the ICH Q1A(R2) guidelines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most probable degradation pathways for Ethyl 2-methyl-6-phenylpyridine-3-carboxylate?

Answer: Based on the chemical structure, which features a stable pyridine ring and an ethyl ester group, the primary anticipated degradation pathway is hydrolysis of the ester linkage.[1] This reaction can be catalyzed by acidic or basic conditions, leading to the formation of 2-methyl-6-phenylpyridine-3-carboxylic acid and ethanol.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and ethanol. This process is typically irreversible and often proceeds faster than acid-catalyzed hydrolysis.[2]

While the pyridine ring itself is aromatic and generally stable, extreme oxidative conditions or high-intensity photolytic stress could potentially lead to other minor degradation products, though this is less likely compared to hydrolysis.[3]

Q2: I am setting up a forced degradation study. What conditions should I use as a starting point?

Answer: Forced degradation, or stress testing, is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4] These studies are mandated by regulatory bodies like the ICH to develop and validate stability-indicating analytical methods.[5] A well-designed study should aim for a target degradation of 10-30% of the active pharmaceutical ingredient (API).[6] If you observe complete degradation, you should use milder conditions; if there's no degradation, employ more stringent conditions.[7]

Here is a recommended starting point based on ICH guidelines:[6]

Stress ConditionRecommended Starting ConditionsRationale & Causality
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess susceptibility to low pH environments, which can be encountered in formulation or during physiological exposure. Heat accelerates the reaction.
Base Hydrolysis 0.1 M NaOH at room temperature for 8-24 hoursThe ester linkage is particularly susceptible to base-catalyzed hydrolysis. This condition is often milder in temperature as the reaction is typically faster than acid hydrolysis.
Oxidative Stress 3% H₂O₂ at room temperature for 24 hoursTo evaluate the molecule's stability in the presence of oxidizing agents. This simulates potential exposure to peroxides in excipients or oxidative stress in vivo.
Thermal Stress 60°C in a calibrated oven for 7 days (solid state)To assess the intrinsic thermal stability of the solid drug substance. This helps in determining appropriate manufacturing and storage temperatures.
Photostability ICH Q1B conditions: Overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meterTo determine if the molecule is light-sensitive. Many heterocyclic compounds exhibit photosensitivity. A control sample protected from light is crucial.[8]

Note: The exact conditions may need to be optimized based on the observed stability of your specific batch of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate.

Q3: My analysis shows multiple peaks after stress testing. How do I know which are degradants and which are artifacts?

Answer: This is a common and critical challenge. Distinguishing true degradants from experimental artifacts is key to a reliable stability study.

Troubleshooting Steps:

  • Analyze Control Samples: Always run a "time zero" sample (your compound in the same solvent system, immediately analyzed) and a "blank" sample (the stress medium without the API, subjected to the same conditions). Peaks present in the blank are artifacts from the solvent, buffer, or stress agent.

  • Evaluate Peak Shape and Area: True degradant peaks should exhibit good chromatographic shape and their area should increase over the time course of the degradation study as the parent peak area decreases.

  • Perform a Mass Balance Calculation: The sum of the assay value of the parent compound and the percentage of all detected degradation products should ideally be between 98% and 102%. A poor mass balance may indicate the presence of non-chromophoric degradants, volatile degradants, or issues with the analytical method's response factors.

  • Use a Photodiode Array (PDA) Detector: A PDA detector can provide UV spectra for each peak. Degradation products often have similar, but not identical, chromophores to the parent molecule. A significantly different spectrum might suggest an artifact or an unrelated impurity.

  • LC-MS Analysis: The most definitive way to identify degradants is by using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the observed peaks can be used to propose structures for the degradation products. For example, the primary hydrolytic degradant should have a mass corresponding to 2-methyl-6-phenylpyridine-3-carboxylic acid.

Q4: I am not seeing any degradation under my initial stress conditions. What should I do next?

Answer: If you observe less than 5% degradation, the conditions are too mild. The goal is to induce measurable degradation to prove the method is "stability-indicating."

Recommended Actions:

  • Increase Stressor Concentration: For hydrolytic studies, you can increase the concentration of acid or base (e.g., from 0.1 M to 1 M HCl or NaOH). For oxidative studies, you can increase the H₂O₂ concentration (e.g., from 3% to 10%).[7]

  • Increase Temperature: Temperature is a key factor in accelerating degradation. You can increase the temperature in increments (e.g., from 60°C to 80°C).

  • Extend Exposure Time: If increasing concentration or temperature is not feasible or leads to unwanted side reactions, simply extend the duration of the study.

  • Methodology Check: Ensure your analytical method is capable of detecting small changes. Check the limit of quantitation (LOQ) for your method. It's possible that degradation is occurring below the detection limit of your current method.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive starting point. Safety Precaution: Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Forced Hydrolysis Study
  • Stock Solution Preparation: Prepare a stock solution of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate at approximately 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: a. Transfer 1 mL of the stock solution into a 10 mL volumetric flask. b. Add 5 mL of 0.1 M HCl. c. Place the flask in a water bath set to 60°C for 24 hours. d. After 24 hours, cool the solution to room temperature. e. Carefully neutralize the solution with an equivalent amount of 0.1 M NaOH. f. Dilute to the final volume with the mobile phase. g. Analyze immediately by HPLC.

  • Base Hydrolysis: a. Transfer 1 mL of the stock solution into a 10 mL volumetric flask. b. Add 5 mL of 0.1 M NaOH. c. Keep the flask at room temperature (25°C) for 12 hours, protected from light. d. After 12 hours, carefully neutralize with an equivalent amount of 0.1 M HCl. e. Dilute to the final volume with the mobile phase. f. Analyze immediately by HPLC.

  • Neutral Hydrolysis: a. Transfer 1 mL of the stock solution into a 10 mL volumetric flask. b. Add 5 mL of purified water. c. Place the flask in a water bath set to 60°C for 48 hours. d. After 48 hours, cool and dilute to volume with the mobile phase. e. Analyze immediately by HPLC.

Protocol 2: Oxidative Degradation Study
  • Sample Preparation: Transfer 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

  • Stress Application: Add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the flask at room temperature for 24 hours, protected from light.

  • Analysis: After incubation, dilute to the final volume with the mobile phase and inject into the HPLC system.

Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting and analyzing forced degradation studies.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation API Prepare API Stock Solution (e.g., 1 mg/mL in ACN) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Expose API to Stress Base Base Hydrolysis (0.1 M NaOH, 25°C) API->Base Expose API to Stress Oxidation Oxidation (3% H₂O₂, 25°C) API->Oxidation Expose API to Stress Thermal Thermal (Solid, 60°C) API->Thermal Expose API to Stress Photo Photolytic (ICH Q1B) API->Photo Expose API to Stress Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze via Stability-Indicating HPLC-PDA Method Neutralize->HPLC LCMS LC-MS for Peak ID HPLC->LCMS If unknown peaks Data Quantify Degradants & Calculate Mass Balance HPLC->Data Pathway Propose Degradation Pathways LCMS->Pathway Data->Pathway Report Generate Stability Report Pathway->Report

Caption: Workflow for Forced Degradation Studies.

Data Interpretation

A crucial aspect of stability studies is the clear and concise presentation of data. The following table provides a template for summarizing the results from a forced degradation study.

Table 1: Summary of Forced Degradation Results for Ethyl 2-methyl-6-phenylpyridine-3-carboxylate

Stress Condition% Assay of Parent% Individual Max. Impurity% Total ImpuritiesMass Balance (%)Observations
Control (T=0) 99.8< LOQ0.2100.0Clear, colorless solution.
0.1 M HCl, 60°C, 24h 85.213.5 (at RRT 0.85)14.699.8One major degradant observed.
0.1 M NaOH, 25°C, 12h 78.919.8 (at RRT 0.85)20.999.8Significant degradation to the same major impurity as acid hydrolysis.
3% H₂O₂, 25°C, 24h 99.5< LOQ0.5100.0Compound appears stable to oxidation under these conditions.
Thermal, 60°C, 7 days 99.6< LOQ0.4100.0Compound is thermally stable in the solid state.
Photostability (ICH Q1B) 92.14.5 (at RRT 1.15)7.599.6Moderate degradation observed with several minor photolytic degradants.
RRT = Relative Retention Time; LOQ = Limit of Quantitation. Data is hypothetical and for illustrative purposes.

Conclusion

The stability of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate is primarily influenced by pH and light. The molecule is susceptible to both acid- and base-catalyzed hydrolysis of the ethyl ester group, leading to the formation of its corresponding carboxylic acid. It also exhibits moderate photosensitivity. The compound demonstrates good stability against oxidative and thermal stress under the tested conditions.

For successful development, it is imperative to use a validated, stability-indicating analytical method, such as reverse-phase HPLC, that can resolve the parent compound from all potential degradation products. Formulation strategies should focus on maintaining a neutral pH and protecting the final product from light exposure to ensure its quality, safety, and efficacy throughout its shelf life.

References

  • Pipzine Chemicals. Ethyl 2-Methylpyridine-3-Carboxylate Manufacturer & Supplier in China. Available from: [Link]

  • Organic Syntheses. 2-Phenylpyridine. Available from: [Link]

  • Sanna, G., et al. (2024). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Molbank, 2024(2), M1840. Available from: [Link]

  • Bazgir, A. (2009). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1382. Available from: [Link]

  • Prajapati, D., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(4), 458-466. Available from: [Link]

  • Mallikarjunaswamy, C., et al. (2022). Synthesis and characterization of ethyl-6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. A DFT approach. Journal of Molecular Structure, 1262, 133031. Available from: [Link]

  • Sembaev, D. Kh., et al. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 127-131. Available from: [Link]

  • Sembaev, D. Kh., et al. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. ResearchGate. Available from: [Link]

  • Singh, R., & Kumar, R. (2020). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Journal of Pharmaceutical and Biomedical Analysis, 186, 113326. Available from: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Available from: [Link]

  • Hrytsenko, I., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(1), 1-6. Available from: [Link]

  • Wang, Y., et al. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(7), x210555. Available from: [Link]

  • Szczęśniak, P., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(16), 4983. Available from: [Link]

  • de Andrade, J., et al. (2022). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 27(15), 4935. Available from: [Link]

  • Muszalska, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 63(1), 3-8. Available from: [Link]

  • ChemProfJH. (2022). Hydrolysis reactions - esters and amides. YouTube. Available from: [Link]

  • PubChem. Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Available from: [Link]

  • Patel, K. (2020). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIMATION OF SELECTED DRUGS IN. Amazon S3. Available from: [Link]

  • Meléndez-Gálvez, C., et al. (2021). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 2), 65–73. Available from: [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38387. Available from: [Link]

  • Wang, S., et al. (2024). Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. Molecules, 29(13), 3045. Available from: [Link]

  • JETIR. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. Available from: [Link]

  • Tuktin, P. I., et al. (2024). Synthesis and Photophysical Properties of Ethyl 3,6-Diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates. ResearchGate. Available from: [Link]

  • WJPMR. (2017). world journal of pharmaceutical and medical research. Available from: [Link]

Sources

Technical Support Center: Enhancing Selectivity in the Functionalization of the Pyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively modifying the pyridine ring. The inherent electronic properties of pyridine make achieving high regioselectivity a significant challenge, often leading to mixtures of isomers and undesired side products.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Section 1: Troubleshooting Poor Regioselectivity in C-H Functionalization

Direct C-H functionalization is a powerful tool, but controlling which C-H bond reacts is paramount.[2] Poor regioselectivity is one of the most common hurdles.

FAQ 1: My palladium-catalyzed C-H arylation of a 3-substituted pyridine is giving me a mixture of C2 and C4 products. How can I favor one over the other?

Underlying Issue: The electronic nature of the pyridine ring inherently activates the C2, C4, and C6 positions for electrophilic and radical attack, while the C3 and C5 positions are less reactive.[4] The outcome of catalytic C-H functionalization is a delicate balance of electronic and steric factors, as well as the nature of the catalyst and directing group, if any.

Troubleshooting Steps:

  • Ligand Modification: The ligand on your transition metal catalyst plays a crucial role in determining regioselectivity.

    • Steric Bulk: Employing bulkier ligands on the metal center can sterically hinder approach to the more accessible C2 position, thereby favoring functionalization at the C4 position.

    • Electronic Tuning: Ligands can also electronically influence the catalyst, altering its reactivity profile. For instance, in some systems, specific phosphine or N-heterocyclic carbene (NHC) ligands have been shown to favor C4-functionalization.[5]

  • Solvent and Additive Screening: The reaction medium can significantly influence selectivity.

    • Solvent Polarity: Experiment with a range of solvents from polar aprotic (e.g., DMF, DMAc) to nonpolar (e.g., toluene, dioxane). The solvent can affect the aggregation state of the catalyst and the conformation of the substrate-catalyst complex.

    • Acidic Additives: The addition of a carboxylic acid, such as pivalic acid, can act as a proton shuttle and influence the rate-determining C-H activation step. Varying the acid can sometimes tune the regioselectivity.[6]

  • Directing Group Strategy: If your substrate allows, the introduction of a directing group is one of the most reliable methods to enforce regioselectivity.

    • Chelation Assistance: A directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond.[5] For C2 functionalization, common directing groups include amides, while larger, more flexible directing groups can be designed to reach more remote positions.

Workflow for Optimizing C4-Selectivity:

Caption: Decision workflow for troubleshooting C2/C4 regioselectivity.

FAQ 2: I'm attempting a Minisci-type reaction and getting a complex mixture of isomers. How can I improve selectivity?

Underlying Issue: The Minisci reaction involves radical intermediates, which are highly reactive and can often lead to poor selectivity between the electronically similar C2 and C4 positions.[7]

Troubleshooting Steps:

  • N-Oxide Strategy: Converting the pyridine to its corresponding N-oxide dramatically alters the electronic landscape of the ring. The N-oxide group is strongly electron-withdrawing, activating the C2 and C4 positions towards nucleophilic attack and often providing a different selectivity profile in radical reactions.[8]

  • Photocatalysis: Visible-light photocatalysis can offer milder reaction conditions and improved selectivity compared to traditional Minisci protocols that use harsh oxidants. Different photocatalysts and additives can be screened to fine-tune the reaction outcome.[9][10]

  • Blocking Groups: A removable blocking group can be installed at one of the reactive positions to force functionalization at the desired site. For example, a maleate-derived group can be used to block the nitrogen, directing alkylation to the C4 position.[7]

Section 2: Overcoming Challenges in Pyridine Lithiation

Directed ortho-metalation (DoM) via lithiation is a classic strategy, but it's not without its pitfalls.

FAQ 3: My directed lithiation of a substituted pyridine is resulting in low yield and/or addition of the organolithium reagent to the ring. What's going wrong?

Underlying Issue: There is a fine balance between deprotonation (lithiation) at the desired position and nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring.[11][12] This is especially problematic with less hindered organolithiums like n-butyllithium.

Troubleshooting Steps:

  • Choice of Base: This is the most critical parameter.

    • Hindered Bases: Switch from n-BuLi to a more sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP). These bases are less nucleophilic and more likely to act as a base, promoting deprotonation over addition.[11]

    • Mixed Aggregates: Using mixed aggregates, such as nBuLi-Li-aminoalkoxides, can also enhance the selectivity for deprotonation over addition.[13]

  • Temperature Control: Perform the lithiation at very low temperatures (e.g., -78 °C). Nucleophilic addition often has a higher activation energy than deprotonation, so lower temperatures will favor the desired lithiation pathway.

  • Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. THF is commonly used, but in some cases, diethyl ether or non-coordinating solvents may offer different selectivity.

Comparison of Lithiation Conditions:

ParameterCondition A (Problematic)Condition B (Optimized)Rationale
Base n-Butyllithium (n-BuLi)Lithium Diisopropylamide (LDA)LDA is more sterically hindered, favoring deprotonation over addition.[11]
Temperature -20 °C to 0 °C-78 °CLower temperatures suppress the competing nucleophilic addition reaction.
Solvent HexaneTetrahydrofuran (THF)THF can help to break up organolithium aggregates, increasing reactivity.

Section 3: Catalyst and Directing Group Issues

The catalyst and any directing groups are key to success, but they can also be sources of problems.

FAQ 4: My transition-metal catalyzed reaction is sluggish or fails completely when using a pyridine-containing substrate. I suspect catalyst poisoning. How can I mitigate this?

Underlying Issue: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal center of the catalyst, effectively deactivating it.[14] This is a common form of catalyst poisoning.

Troubleshooting Steps:

  • Increase Catalyst Loading: While not ideal from an atom economy perspective, increasing the catalyst loading can sometimes overcome partial poisoning.

  • Choice of Catalyst Precursor: In some cases, using a Pd(0) source (like Pd2(dba)3) instead of a Pd(II) source (like Pd(OAc)2) can be beneficial. It's hypothesized that the pyridine may act as a reservoir for Pd(0), preventing its deactivation.[15]

  • Protecting the Nitrogen: The pyridine nitrogen can be temporarily protected, for example, by conversion to an N-oxide or a pyridinium salt. This masks the lone pair, preventing coordination to the catalyst. The protecting group can then be removed in a subsequent step.

  • Use of Additives: Certain additives can compete with the pyridine for coordination to the metal center, liberating the active catalyst.

Catalyst Deactivation and Mitigation Pathway:

G cluster_0 Problem: Catalyst Poisoning cluster_1 Solution Strategies Active Catalyst Active Catalyst Deactivated Complex Deactivated Complex Active Catalyst->Deactivated Complex Coordination Pyridine Substrate Pyridine Substrate Pyridine Substrate->Deactivated Complex Increase Loading Increase Loading Deactivated Complex->Increase Loading Overwhelm Change Precursor Change Precursor Deactivated Complex->Change Precursor Alter Mechanism Protect Nitrogen Protect Nitrogen Deactivated Complex->Protect Nitrogen Prevent Coordination

Caption: Strategies to overcome catalyst deactivation by pyridine substrates.

FAQ 5: I've successfully used a directing group, but now I'm struggling to remove it without affecting other functional groups in my molecule. What are some robust removal strategies?

Underlying Issue: The conditions required for directing group removal can sometimes be harsh, leading to undesired side reactions or decomposition of the product.

Troubleshooting Steps:

  • Mild Cleavage Conditions: Explore milder cleavage conditions. For example, if your directing group is an N-(pyridin-2-yl) group, instead of harsh oxidative or reductive cleavage, consider a two-step "quaternization-hydride reduction" sequence which often proceeds at room temperature.[16][17]

  • Orthogonal Protection Strategies: When planning your synthesis, choose a directing group whose removal conditions are orthogonal to other protecting groups on your molecule.

  • Consult the Literature for Your Specific Group: The optimal removal conditions are highly dependent on the specific directing group used. A thorough literature search for the cleavage of your particular directing group is essential.

References

  • Daugulis, O., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC, NIH. [Link]

  • Li, X. (2023). meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition. [Link]

  • Maity, P., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. ResearchGate. [Link]

  • Various Authors. (2025). C-H Functionalization of Pyridines. ResearchGate. [Link]

  • Gulea, M., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • Various Authors. (2019). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv. [Link]

  • Chen, G., et al. (2010). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC, NIH. [Link]

  • Various Authors. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. PubMed. [Link]

  • Various Authors. (2023). Challenges in the functionalization of pyridines. ResearchGate. [Link]

  • Davies, H. M. L., et al. (2018). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry. [Link]

  • Baran, P. S., et al. (2019). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

  • Schmidlin, N. M. C., et al. (2020). Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution. Chemical Communications. [Link]

  • Thomas, J. C., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis. [Link]

  • Various Authors. (2025). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. ResearchGate. [Link]

  • Various Authors. (2025). 161 questions with answers in PYRIDINES. ResearchGate. [Link]

  • Baran, P. S., et al. (2020). A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. ChemRxiv. [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • König, B., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Organic Letters. [Link]

  • MacMillan, D. W. C., et al. (2015). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC, NIH. [Link]

  • Fort, Y., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC, NIH. [Link]

  • Various Authors. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. IntechOpen. [Link]

  • Various Authors. (2019). Functionalization of pyridine N-oxides using PyBroP. ResearchGate. [Link]

  • Various Authors. (2023). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. ResearchGate. [Link]

  • OpenChemHub. (2024). Removable and modifiable directing groups in C-H activation. YouTube. [Link]

  • Gribble, G. W. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]

  • Hashmi, A. S. K., et al. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. PubMed. [Link]

  • Various Authors. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone. ResearchGate. [Link]

  • Knowles, R. R., et al. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. PMC, NIH. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Glorius, F., et al. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. [Link]

  • Various Authors. (2026). ACS Catalysis Ahead of Print. ACS Publications. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. The purity of an active pharmaceutical ingredient (API) like Ethyl 2-methyl-6-phenylpyridine-3-carboxylate, a key intermediate in the synthesis of several pharmacologically active compounds, is of paramount importance. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound against alternative methods, grounded in established scientific principles and regulatory standards.

The Critical Role of Purity and the Choice of Analytical Technique

Ethyl 2-methyl-6-phenylpyridine-3-carboxylate is a substituted pyridine derivative. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a highly sensitive and specific analytical method is required to detect and quantify any potential impurities.

While several analytical techniques exist for purity determination, including Gas Chromatography (GC) and Ultraviolet-Visible (UV-Vis) Spectroscopy, HPLC is often the method of choice for non-volatile and thermally labile compounds like our target molecule. This preference is rooted in its high resolution, sensitivity, and versatility. This guide will dissect the validation of an HPLC method, following the stringent guidelines set forth by the International Council for Harmonisation (ICH), and compare its performance characteristics with those of UV-Vis Spectroscopy.

The HPLC Validation Workflow: A Self-Validating System

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. Our approach to validating an HPLC method for Ethyl 2-methyl-6-phenylpyridine-3-carboxylate is designed as a self-validating system, where the successful completion of each stage provides the confidence and evidence for the next.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 System Suitability Dev Method Development & Optimization (Column, Mobile Phase, Flow Rate) Spec Specificity Dev->Spec Finalized Method Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob SST System Suitability Testing (SST) (Resolution, Tailing Factor, Plate Count) Rob->SST Validated Method

Caption: A logical workflow for the validation of an HPLC method, from development to system suitability, based on ICH Q2(R1) guidelines.

Experimental Protocol: HPLC Method Validation

The following protocol details the steps for validating an HPLC method for determining the purity of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate.

3.1. Chromatographic Conditions

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Standard Solution: 100 µg/mL of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate reference standard in mobile phase.

  • Sample Solution: 100 µg/mL of the test sample in mobile phase.

3.2. Validation Parameters

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Prepare a solution of the reference standard.

  • Prepare a solution of the sample.

  • Prepare a placebo solution (containing all excipients without the API).

  • Subject the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Inject all solutions into the HPLC system.

  • Acceptance Criteria: The peak for Ethyl 2-methyl-6-phenylpyridine-3-carboxylate in the sample solution should be pure and free from interference from any degradation products or placebo components. This can be confirmed using a photodiode array (PDA) detector to assess peak purity.

Linearity

The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.

Protocol:

  • Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the nominal sample concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six separate samples of the same batch at 100% of the test concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both days.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the response (e.g., from blank injections) and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2%)

  • Analyze the system suitability solution with each variation.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within the acceptable limits for all variations.

Comparative Performance: HPLC vs. UV-Vis Spectroscopy

While UV-Vis spectroscopy can be a simpler and faster method for quantification, it often lacks the specificity required for purity analysis, a domain where HPLC excels. The United States Pharmacopeia (USP) often mandates chromatographic methods for purity to ensure separation from potential impurities.

HPLC_vs_UV cluster_HPLC HPLC cluster_UV UV-Vis Spectroscopy hplc_node High Specificity (Separates analyte from impurities) High Sensitivity (LOD/LOQ) Quantifies individual impurities Longer analysis time Higher operational cost uv_node Low Specificity (Interference from absorbing impurities) Lower Sensitivity Measures total absorbance Rapid analysis Lower operational cost Analyte Ethyl 2-methyl-6- phenylpyridine-3-carboxylate (with impurities) Analyte->hplc_node Analysis via Separation Analyte->uv_node Analysis via Absorbance

Caption: A comparison of the core principles and characteristics of HPLC versus UV-Vis Spectroscopy for purity analysis.

Table 1: Performance Comparison of HPLC and UV-Vis Spectroscopy for Purity Validation

Parameter HPLC (Validated Method) UV-Vis Spectroscopy Justification
Specificity High. Able to separate the main peak from impurities and degradants. Peak purity confirmed by PDA.Low. Cannot distinguish between the analyte and impurities that absorb at the same wavelength.HPLC's chromatographic separation is its key advantage for purity analysis, a principle highlighted in FDA guidelines on analytical procedures.
Linearity (r²) > 0.999> 0.995Both methods can demonstrate good linearity for the main analyte, but HPLC's is typically superior over a wider dynamic range.
Accuracy (% Recovery) 99.5% - 101.5%95.0% - 105.0%The potential for interference from impurities can negatively impact the accuracy of UV-Vis measurements.
Precision (RSD) < 1.0%< 2.0%HPLC systems offer highly precise and reproducible injections and flow rates, leading to lower variability.
LOQ ~0.1 µg/mL~1.0 µg/mLThe ability to separate the analyte from baseline noise and minor impurities gives HPLC a significantly lower limit of quantitation.
Robustness High. Performance is stable under minor variations in mobile phase, flow rate, and temperature.Moderate. Sensitive to changes in solvent pH and composition which can affect the chromophore.The robustness of HPLC methods is a key validation parameter under ICH guidelines, ensuring inter-laboratory reliability.

Conclusion

For the critical task of validating the purity of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate, a well-validated HPLC method is demonstrably superior to simpler techniques like UV-Vis Spectroscopy. Its high specificity, accuracy, and precision provide a level of confidence that is essential in a regulated pharmaceutical environment. The ability to separate, identify, and quantify potential impurities is a non-negotiable requirement for ensuring the safety and efficacy of the final drug product. While the initial method development and validation for HPLC may be more resource-intensive, the long-term reliability and the richness of the data generated justify the investment, aligning with the stringent expectations of regulatory bodies such as the FDA and the principles outlined in the USP.

References

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: General Chapter <621> Chromatography Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

A Comparative Guide to the Biological Activity of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a multitude of substitutions, leading to a diverse range of biological activities. This guide provides an in-depth comparative analysis of the biological activities of various analogs of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate, a key pyridine derivative. While direct biological data on the parent compound is limited in publicly accessible literature, its core structure serves as a vital template for the synthesis of potent anticancer, anti-inflammatory, and antimicrobial agents. This document will delve into the structure-activity relationships of these analogs, presenting supporting experimental data to inform future drug discovery and development endeavors.

The Pyridine Core: A Foundation for Diverse Bioactivity

The substituted pyridine ring is a privileged scaffold in drug discovery, known for its presence in numerous FDA-approved drugs.[1] The arrangement of substituents around the pyridine nucleus dictates the molecule's interaction with biological targets, leading to a wide spectrum of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] The parent compound, Ethyl 2-methyl-6-phenylpyridine-3-carboxylate, possesses a stable aromatic pyridine ring, a methyl group which can increase the electron density of the ring, and a carboxylethyl ester group that can be hydrolyzed or undergo ester exchange reactions, making it a versatile intermediate for synthesizing various bioactive molecules.[3][4]

Anticancer Activity: A Tale of Two Moieties

The quest for novel anticancer agents has led to the exploration of various pyridine derivatives. The substitution pattern on the pyridine ring plays a critical role in the cytotoxic efficacy of these compounds.

Urea-Substituted Pyridine Analogs

A series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas has demonstrated significant in vitro anticancer activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. The introduction of a phenylurea moiety at the 3-position of the pyridine ring appears to be a key determinant of their cytotoxic potential.

Experimental Data Summary:

Compound ID6-Aryl SubstituentA549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
5l 4-Chlorophenyl3.22 ± 0.22.71 ± 0.16
Doxorubicin (Standard)2.93 ± 0.283.10 ± 0.22

Data sourced from a study on 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas.

The compound 5l , with a 4-chlorophenyl group at the 6-position, exhibited the most potent activity, comparable to the standard anticancer drug Doxorubicin. This suggests that the electronic properties of the substituent at the 6-position significantly influence the compound's ability to inhibit cancer cell growth. Further studies revealed that compound 5l induces apoptosis in HCT-116 cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Trisubstituted Pyridine Derivatives

Other studies have explored 2,4,6-trisubstituted pyridine derivatives, revealing potent cytotoxic activities against various cancer cell lines, including renal and prostate cancer. These compounds have been shown to exert their anticancer effects through mechanisms such as histone deacetylase inhibition and the inhibition of p53 ubiquitination.[5] The presence of multiple aryl groups on the pyridine scaffold appears to be a critical factor for their biological activity.[6]

Causality Behind Experimental Choices: The selection of A549 and HCT-116 cell lines is strategic as they represent common and aggressive forms of lung and colon cancers, respectively. Doxorubicin is a well-established chemotherapeutic agent used as a positive control to benchmark the efficacy of the novel compounds. The investigation into apoptotic pathways provides mechanistic insights into how these compounds induce cell death, a crucial aspect of anticancer drug development.

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Inflammation is a complex biological response, and the enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are key mediators of this process. Pyridine derivatives have been investigated for their potential to inhibit these enzymes.

A study on a pivalate-based Michael product, an analog of the core structure, demonstrated significant inhibitory activity against COX-1, COX-2, and 5-LOX enzymes.

Experimental Data Summary:

Compound/EnzymeIC₅₀ (µg/mL)
MAK01 (Analog) vs. COX-1314
MAK01 (Analog) vs. COX-2130
MAK01 (Analog) vs. 5-LOX105

Data from a study on a pivalate-based Michael product.

The compound exhibited preferential inhibition of COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. The potent inhibition of 5-LOX further highlights its potential as a dual inhibitor of inflammatory pathways. In vivo studies using a carrageenan-induced paw edema model in rats confirmed the anti-inflammatory potential of this analog.

Causality Behind Experimental Choices: The in vitro evaluation against COX-1, COX-2, and 5-LOX provides a clear picture of the compound's inhibitory profile. The carrageenan-induced paw edema model is a standard and reliable in vivo assay for screening acute anti-inflammatory activity.[7][8] Carrageenan injection induces a localized inflammatory response characterized by edema, providing a quantifiable measure of a compound's anti-inflammatory efficacy.[8]

Antimicrobial Activity: Combating Bacterial Pathogens

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Pyridine derivatives have shown promise in this area, with their activity being highly dependent on the nature and position of substituents.

Causality Behind Experimental Choices: The selection of a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Klebsiella pneumoniae) bacteria is crucial for determining the spectrum of antimicrobial activity. These organisms are clinically relevant pathogens responsible for a variety of infections. The use of standard methods like broth microdilution allows for the quantitative determination of the Minimum Inhibitory Concentration (MIC), a key parameter for assessing antimicrobial potency.

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 or HCT-116) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 24-72 hours).[10]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an isopropanol-DMSO mixture) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[10]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[7][8]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for a week before the experiment.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.[12]

  • Compound Administration: Administer the test compounds, a vehicle control, and a positive control (e.g., Indomethacin or Phenylbutazone) orally or intraperitoneally.[12]

  • Carrageenan Injection: After a specific time (e.g., 30 minutes), inject a 1% carrageenan solution (0.1 ml) into the sub-plantar region of the right hind paw of each rat to induce inflammation.[12]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[12]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture of the test organism.[14]

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[13]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).[13]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

Visualizing the Workflow and Relationships

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_data Data Analysis Core Ethyl 2-methyl-6-phenyl- pyridine-3-carboxylate Core Analogs Synthesis of Analogs (e.g., Urea, Pivalate derivatives) Core->Analogs Chemical Modification Anticancer Anticancer Screening (MTT Assay) Analogs->Anticancer AntiInflammatory Anti-inflammatory Screening (Carrageenan Paw Edema) Analogs->AntiInflammatory Antimicrobial Antimicrobial Screening (Broth Microdilution) Analogs->Antimicrobial IC50 IC50 Determination Anticancer->IC50 Edema_Inhibition % Edema Inhibition AntiInflammatory->Edema_Inhibition MIC MIC Determination Antimicrobial->MIC

Caption: A generalized workflow from compound synthesis to biological evaluation and data analysis.

SAR_Concept Core Pyridine Core Substituents Substituents (Nature & Position) Core->Substituents influences Biological_Target Biological Target (e.g., Enzyme, Receptor) Substituents->Biological_Target modulates interaction with Biological_Activity Biological Activity (e.g., Anticancer, Anti-inflammatory) Substituents->Biological_Activity directly impacts Biological_Target->Biological_Activity determines

Caption: The relationship between the core structure, substituents, biological target, and observed activity.

Conclusion and Future Directions

The analogs of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate represent a promising class of compounds with diverse and potent biological activities. The structure-activity relationship studies highlighted in this guide underscore the importance of specific substitutions on the pyridine ring for achieving desired pharmacological effects. The urea-substituted analogs show significant potential as anticancer agents, while other derivatives exhibit promising anti-inflammatory and antimicrobial properties.

Future research should focus on synthesizing and evaluating a broader range of analogs to further elucidate the structure-activity relationships. Investigating the precise molecular mechanisms of action and conducting in vivo efficacy and toxicity studies will be crucial for translating these promising findings into clinically viable therapeutic agents. The detailed experimental protocols provided herein offer a validated framework for such future investigations.

References

  • Chem-Impex. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available from: [Link]

  • Pipzine Chemicals. Ethyl 2-Methylpyridine-3-Carboxylate Manufacturer & Supplier in China. Available from: [Link]

  • MDPI. Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. Available from: [Link]

  • PubMed. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. Available from: [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]

  • PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Available from: [Link]

  • PubMed Central. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. Available from: [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]

  • FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available from: [Link]

  • Semantic Scholar. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Available from: [Link]

  • ACS Omega. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available from: [Link]

  • Allied Academies. Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Available from: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. Available from: [Link]

  • OEMS Connect Journals. Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Available from: [Link]

  • PubMed Central. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Available from: [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

  • ResearchGate. Carrageenan-Induced Paw Edema in the Rat and Mouse. Available from: [Link]

  • ResearchGate. Ruthenium(II)/(III) complexes of 4-hydroxy-pyridine-2,6-dicarboxylic acid with PPh3/AsPh3 as co-ligand: Impact of oxidation state and co-ligands on anticancer activity in vitro. Available from: [Link]

  • MDPI. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. Available from: [Link]

  • Der Pharma Chemica. Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Available from: [Link]

  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). Available from: [Link]

  • PubMed Central. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Available from: [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

  • YouTube. Determination of MIC by Broth Dilution Method. Available from: [Link]

  • Bio-protocol. Carrageenan-induced paw edema assay. Available from: [Link]

  • PubMed. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. Available from: [Link]

  • MDPI. Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis, Pharmacological Screening of Ethyl (5- Substitutedacetamido)-3-Methylthio-1-Phenyl-1h-Pyrazole-4-Carboxylate As Anti-Inflammatory And Analgesic Agents. Available from: [Link]

  • IAPC Journals. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides: Original scientific article. Available from: [Link]

  • ResearchGate. Cytotoxicity results of pyridine analogous in the MTT assessment. Available from: [Link]

  • PubMed. Rat paw oedema modeling and NSAIDs: Timing of effects. Available from: [Link]

  • MDPI. Synthesis, Crystal Structure, Antibacterial and In Vitro Anticancer Activity of Novel Macroacyclic Schiff Bases and Their Cu (II) Complexes Derived from S-Methyl and S-Benzyl Dithiocarbazate. Available from: [Link]

  • World's Veterinary Journal. Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Structure-Activity Relationships of Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular therapeutics, 1,4-dihydropyridine (DHP) derivatives stand as a cornerstone in the management of hypertension and angina. Their mechanism of action, the blockade of L-type calcium channels, has been a subject of extensive research, leading to the development of numerous clinically significant drugs.[1] This guide provides an in-depth comparison of various DHP derivatives, focusing on their structure-activity relationships (SAR). We will explore how subtle molecular modifications translate into significant differences in biological activity, offering insights for the rational design of next-generation calcium channel blockers.

The Dihydropyridine Pharmacophore: A Foundation for Activity

The biological activity of dihydropyridines is intrinsically linked to a core chemical scaffold. Understanding this foundational structure is paramount for appreciating the nuances of SAR studies. The essential features for potent calcium channel blocking activity are:

  • The 1,4-Dihydropyridine Ring: This central heterocyclic ring is absolutely essential for activity. Any substitution on the nitrogen atom, or its oxidation or reduction, leads to a significant loss or complete abolishment of pharmacological effect.[2]

  • A Phenyl Ring at the C4 Position: An aryl group at this position is a fundamental requirement for optimal activity. The nature and position of substituents on this phenyl ring are critical modulators of potency.[2]

  • Ester Groups at the C3 and C5 Positions: These ester moieties play a crucial role in the binding of the molecule to the calcium channel. Variations in the ester substituents can significantly influence both potency and duration of action.[2]

Comparative Analysis of Dihydropyridine Derivatives: A Data-Driven Exploration

The true power of SAR studies lies in the systematic modification of a lead compound and the subsequent evaluation of its biological activity. This section delves into a comparative analysis of various DHP derivatives, with a focus on how structural changes at key positions impact their calcium channel blocking efficacy, often quantified by the half-maximal inhibitory concentration (IC50).

The Critical Role of the C4-Aryl Substituent

The substituent on the phenyl ring at the C4 position is a key determinant of a dihydropyridine's potency. Electron-withdrawing groups generally enhance activity. A classic example is the comparison between nifedipine and its analogs.

CompoundC4-Phenyl SubstituentBiological Activity (IC50)Reference
Nifedipine 2-NO₂9.13 nM (smooth muscle calcium channel antagonist activity)[1]
Analog 1 3-NO₂--
Analog 2 4-NO₂Reduced activity compared to 2-NO₂ and 3-NO₂[1]
Analog 3 UnsubstitutedReduced activity[1]

This data underscores the importance of both the electronic nature and the position of the substituent on the C4-phenyl ring for optimal interaction with the L-type calcium channel.

Modulating Potency and Selectivity through C3 and C5 Ester Groups

The ester groups at the C3 and C5 positions are not merely passive structural elements; they are critical for anchoring the drug to its binding site. Altering the nature of these ester groups can fine-tune the drug's affinity and selectivity.

CompoundC3 EsterC5 EsterL-type Ca²⁺ Channel Block (IC50)T-type Ca²⁺ Channel Block (IC50)Reference
PPK-5 --~40 µMSimilar to PPK-12[3]
PPK-12 Larger alkoxy and ester groupsLarger alkoxy and ester groups1 µMSimilar to PPK-5[3]

In a study of novel nifedipine analogs, increasing the size of the alkoxy group on the 4-phenyl ring and the ester substituents at the C3 and C5 positions led to a higher affinity for L-type calcium channels.[3] Interestingly, one of the weakest L-type channel inhibitors, PPK-5, exhibited a 40-fold selectivity for T-type over L-type channels, highlighting how modifications at these positions can influence channel subtype selectivity.[3]

Exploring Beyond the Classical Scaffold: Fused Dihydropyridines

Recent research has explored the therapeutic potential of dihydropyridine derivatives with fused ring systems. These modifications can lead to compounds with unique pharmacological profiles. For instance, a series of novel DHP derivatives with a condensed 1,4-DHP ring system (hexahydroquinoline) have been synthesized and evaluated for their ability to block both L- and T-type calcium channels.[2]

Experimental Workflows: The Path to SAR Data

The generation of reliable SAR data hinges on robust and reproducible experimental protocols. Here, we detail two fundamental assays used to characterize dihydropyridine derivatives.

Workflow for Evaluating Dihydropyridine Activity

DHP_Action_Pathway cluster_inhibition DHP Dihydropyridine Derivative LTCC L-type Calcium Channel (Cav1.2) DHP->LTCC blocks Ca_influx Ca²⁺ Influx Ca_level ↓ Intracellular [Ca²⁺] Ca_influx->Ca_level is reduced Calmodulin Calmodulin (CaM) Ca_level->Calmodulin reduces activation of CaM_active Ca²⁺-CaM Complex Calmodulin->CaM_active binds Ca²⁺ to form MLCK_inactive Myosin Light Chain Kinase (MLCK) (Inactive) CaM_active->MLCK_inactive activates MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction leads to Relaxation Vasodilation Contraction->Relaxation is inhibited, leading to

Caption: The signaling cascade initiated by dihydropyridine-mediated blockade of L-type calcium channels, leading to vascular smooth muscle relaxation.

The influx of extracellular calcium through L-type calcium channels is a critical trigger for smooth muscle contraction. [4]This influx increases the intracellular calcium concentration, which then binds to calmodulin. [5][6]The calcium-calmodulin complex activates myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chain. [7]This phosphorylation event enables the interaction between actin and myosin, leading to muscle contraction. Dihydropyridines, by blocking the initial calcium influx, disrupt this entire cascade, resulting in vasodilation. [4]

Conclusion

The structure-activity relationship of dihydropyridine derivatives is a well-established yet continually evolving field of medicinal chemistry. The core pharmacophore provides a robust foundation for the design of potent L-type calcium channel blockers. As demonstrated, subtle modifications to the C4-aryl substituent and the C3/C5 ester groups can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed herein provide a framework for the systematic evaluation of novel dihydropyridine analogs. A thorough understanding of the SAR principles, coupled with robust biological testing, is essential for the development of safer and more effective cardiovascular therapies.

References

  • Medicosis Perfectionalis. (2022, December 6). Calcium-Calmodulin System | Second (2nd) messenger system | Smooth muscles Contraction and Relaxation | GI Physiology & Biochemistry [Video]. YouTube. [Link]

  • Takahashi, D., Oyunzul, L., Onoue, S., Ito, Y., Uchida, S., Simsek, R., Gunduz, M. G., Safak, C., & Yamada, S. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin, 31(3), 473–479. [Link]

  • Magill, S. B., Stone, J. S., & Parmar, S. S. (1989). High affinity binding of the calcium channel blocker, (+)-[methyl-3H]PN200-110(3HPN) in rat brain. Physiology & Behavior, 46(1), 101–104. [Link]

  • Jackson, W. F. (2018). Calcium Channels in Vascular Smooth Muscle. Comprehensive Physiology, 8(3), 1349–1385. [Link]

  • Cheng, H., & Lederer, W. J. (2008). Calcium sparks. Physiological Reviews, 88(4), 1491–1545. [Link]

  • Berridge, M. J. (2008). Smooth muscle cell calcium activation mechanisms. The Journal of Physiology, 586(21), 5047–5061. [Link]

  • Todorov, L. D., & Turiyski, A. A. (2014). Review Article: 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. Journal of Drug Delivery, 2014, 951847. [Link]

  • Pajouhesh, H., Pajouhesh, H., & Zamponi, G. W. (2005). Synthesis and evaluation of a new class of nifedipine analogs with T-type calcium channel blocking activity. Bioorganic & Medicinal Chemistry Letters, 15(21), 4789–4793. [Link]

  • Riahi, S., Ganjali, M. R., & Pourbasheer, E. (2010). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. Iranian Journal of Pharmaceutical Research, 9(3), 227–236. [Link]

  • Moosmang, S., Schulla, V., Welling, A., Feil, R., Feil, S., Wegener, J. W., Hofmann, F., & Klugbauer, N. (2003). Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation. The EMBO Journal, 22(22), 6027–6034. [Link]

  • Murahashi, H., Kohama, K., & Nakamura, S. (2021). A temporal Ca2+ desensitization of myosin light chain kinase in phasic smooth muscles induced by CaMKKβ/PP2A pathways. American Journal of Physiology. Cell Physiology, 321(5), C868–C877. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. Retrieved January 25, 2026, from [Link]

  • Micheli, F., Bertollini, L., & Suman-Chauhan, N. (1993). In-vivo binding of (+)-[3H]PN 200-110 to peripheral tissues and brain of spontaneously hypertensive rats: effect of lacidipine. British Journal of Pharmacology, 108(2), 430–435. [Link]

  • Supnet, C., & Bezprozvanny, I. (2010). The interaction of [3H]PY 108-068 and of [3H]PN 200-110 with calcium channel binding sites in rat brain. Naunyn-Schmiedeberg's Archives of Pharmacology, 332(3), 241–250. [Link]

  • Sharma, P., & Singh, P. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Molecules, 26(16), 4843. [Link]

  • Lacerda, A. E., & Rampe, D. (1993). Functional tuning of Vascular L-type Ca2+ channels. Trends in Cardiovascular Medicine, 3(5), 185–190. [Link]

  • Willems, S., Messner, S., & Laaksonen, L. (2012). Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling. Journal of Medicinal Chemistry, 55(22), 9774–9783. [Link]

  • Lin, P. J., & Kohama, K. (1998). Structure and function of smooth muscle myosin light chain kinase. Zoological Science, 15(5), 627–636. [Link]

  • ResearchGate. (n.d.). Comparisons of IC50 value of each compounds. Retrieved January 25, 2026, from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421–L429. [Link]

  • Karasawa, A., & Kubo, K. (1992). Slow dissociation of long-acting Ca2+ antagonist amlodipine from 3H-PN200-110 binding sites in membranes of rat hearts and brains. Japanese Journal of Pharmacology, 59(2), 217–223. [Link]

  • Adebiyi, A., & Jaggar, J. H. (2016). The Calcium Signaling Mechanisms in Arterial Smooth Muscle and Endothelial Cells. Microcirculation, 23(5), 335–346. [Link]

  • Blumenthal, D. K., & Stull, J. T. (1980). Activation of skeletal muscle myosin light chain kinase by calcium(2+) and calmodulin. Biochemistry, 19(25), 5608–5614. [Link]

  • Yamamoto, T., et al. (2006). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & Medicinal Chemistry, 14(4), 1256-1266. [Link]

  • Wang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 25, 2026, from [Link]

  • Kass, R. S. (1987). A comparison between the binding and electrophysiological effects of dihydropyridines on cardiac membranes. The Journal of general physiology, 90(5), 735–748. [Link]

Sources

A Comparative Guide to Green Chemistry Metrics in Pyridine Synthesis Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of pyridine and its derivatives is a cornerstone of modern chemistry. These nitrogen-containing heterocycles are integral scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. However, the classical methods for their synthesis often come with a significant environmental burden. In an era where sustainable chemical practices are not just encouraged but increasingly mandated, a critical evaluation of synthetic routes through the lens of green chemistry is paramount. This guide provides an in-depth comparison of traditional and modern pyridine synthesis protocols, with a focus on key green chemistry metrics to inform more environmentally conscious experimental design.

The Imperative of Green Chemistry in Pyridine Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. For pyridine synthesis, this translates to maximizing the incorporation of reactant atoms into the final product (atom economy), minimizing waste (E-factor and PMI), using safer solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents. By quantifying these aspects, we can objectively assess the "greenness" of a synthetic protocol and identify areas for improvement.[1]

This guide will dissect three seminal pyridine synthesis methodologies—the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses—and evaluate them based on calculated green chemistry metrics. We will also explore modern catalytic and biocatalytic alternatives that offer significant advantages in sustainability.

Classical Pyridine Syntheses: A Green Metrics Analysis

The Hantzsch Pyridine Synthesis

A multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate), the Hantzsch synthesis first yields a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[2] This method is robust and versatile for producing symmetrically substituted pyridines.

The mechanism proceeds through a series of condensations and cyclization, as illustrated below.

  • Diagram: Hantzsch Pyridine Synthesis Mechanism

Hantzsch_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Enamine Formation cluster_step3 Step 3: Michael Addition & Cyclization cluster_step4 Step 4: Aromatization A Aldehyde + β-Ketoester B α,β-Unsaturated Carbonyl A->B E Michael Addition B->E C β-Ketoester + Ammonia D Enamine C->D D->E F Cyclization & Dehydration E->F G 1,4-Dihydropyridine F->G H Pyridine G->H Oxidation

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Let's analyze a specific example: the synthesis of diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.

  • Atom Economy: The atom economy for the initial formation of the dihydropyridine is quite high. However, the subsequent oxidation step, which is necessary to achieve the final pyridine product, introduces waste. For the overall two-step process, the atom economy is lowered by the atoms of the oxidizing agent that are not incorporated into the final product. The calculated atom economy for the overall reaction is approximately 81.4% .

  • E-Factor & PMI: A significant contributor to the waste in the Hantzsch synthesis is the use of solvents for the reaction and subsequent purification, as well as the byproducts from the oxidation step. Based on a typical laboratory-scale protocol, the E-Factor is estimated to be around 15-25 , and the Process Mass Intensity (PMI) is in the range of 16-26 . These values are indicative of a process that generates a substantial amount of waste relative to the product.

The Bohlmann-Rahtz Pyridine Synthesis

This two-step method involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a trisubstituted pyridine.[3] A key advantage over the Hantzsch synthesis is that it directly produces the aromatic pyridine without a separate oxidation step.

The process begins with a Michael addition followed by isomerization and cyclization.

  • Diagram: Bohlmann-Rahtz Pyridine Synthesis Workflow

Bohlmann_Rahtz_Workflow cluster_synthesis Bohlmann-Rahtz Synthesis start Start: Enamine + Ethynyl Ketone step1 Michael Addition start->step1 step2 Heat-induced E/Z Isomerization step1->step2 step3 Cyclodehydration step2->step3 product Product: Trisubstituted Pyridine step3->product

Caption: Workflow of the Bohlmann-Rahtz Pyridine Synthesis.

Considering the synthesis of ethyl 2-methyl-6-phenylpyridine-3-carboxylate as a representative example:

  • Atom Economy: By avoiding an explicit oxidation step, the Bohlmann-Rahtz synthesis generally exhibits a higher atom economy than the Hantzsch synthesis. For the formation of the target pyridine from the enamine and ethynyl ketone, the calculated atom economy is approximately 94.2% , with the only byproduct being water.

  • E-Factor & PMI: While the atom economy is favorable, the practical application often requires significant amounts of solvent for both the reaction and the purification of the intermediate and final product. The high temperatures required for the cyclodehydration step also contribute to the energy consumption. The estimated E-Factor for a typical laboratory procedure is in the range of 10-20 , with a corresponding PMI of 11-21 .

The Guareschi-Thorpe Pyridine Synthesis

This condensation reaction typically involves a cyanoacetamide or a similar active methylene compound with a 1,3-dicarbonyl compound in the presence of a base.[4] Modern variations of this synthesis have been developed that utilize greener reaction conditions.

The reaction proceeds through a series of nucleophilic additions and cyclization, ultimately leading to a substituted 2-pyridone.

  • Diagram: Guareschi-Thorpe Synthesis Logical Relationship

Guareschi_Thorpe_Logic Reactants Cyanoacetamide 1,3-Dicarbonyl Base Intermediates Knoevenagel Condensation Product Michael Adduct Reactants->Intermediates Condensation & Addition Product Substituted 2-Pyridone Intermediates->Product Cyclization & Tautomerization

Caption: Logical flow of the Guareschi-Thorpe Synthesis.

Let's examine a greener protocol for the synthesis of 2-hydroxy-6-methyl-4-phenylpyridine-3-carbonitrile using water as a solvent.[4]

  • Atom Economy: For this multicomponent reaction, the calculated atom economy is approximately 88.5% , with the byproducts being water and ammonia.

  • E-Factor & PMI: The use of water as a solvent significantly improves the green profile of this synthesis. The workup is often simpler, involving filtration of the precipitated product, which reduces the need for large volumes of organic solvents for extraction and chromatography. Consequently, the estimated E-Factor is considerably lower, in the range of 5-10 , and the PMI is between 6-11 .

Comparative Summary of Green Chemistry Metrics

Synthesis ProtocolAtom Economy (%)Estimated E-FactorEstimated PMIKey Green Advantages & Disadvantages
Hantzsch ~81.4%15 - 2516 - 26Advantages: Multicomponent, high convergence. Disadvantages: Requires a separate, often wasteful, oxidation step; moderate atom economy.
Bohlmann-Rahtz ~94.2%10 - 2011 - 21Advantages: High atom economy, no separate oxidation. Disadvantages: Often requires high temperatures and purification of intermediates.
Guareschi-Thorpe (Green Protocol) ~88.5%5 - 106 - 11Advantages: Can be performed in water, simpler workup, good atom economy. Disadvantages: Product is a 2-pyridone, requiring further functionalization if other pyridine isomers are desired.

Modern Alternatives: Paving the Way for Greener Pyridine Synthesis

While the classical methods provide a valuable foundation, modern synthetic chemistry offers even greener alternatives.

  • Catalytic Approaches: The use of transition metal catalysts (e.g., palladium, copper, nickel) has enabled the development of highly efficient cross-coupling and C-H activation reactions for pyridine synthesis.[5] These methods often exhibit high atom economy and can be performed under milder conditions with lower catalyst loadings. Recent advances in nanocatalysis also offer promising avenues for recyclable and highly active catalytic systems.[6]

  • Biocatalytic Synthesis: Harnessing the power of enzymes, biocatalytic routes to pyridines are emerging as a highly sustainable option. For instance, whole-cell biocatalysis has been employed for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine.[7] These methods operate in aqueous media under ambient conditions, offering unparalleled environmental compatibility.

Experimental Protocols

Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
  • 1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is refluxed for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

  • Aromatization: The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL), and a solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford the final pyridine derivative.

Bohlmann-Rahtz Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate
  • A solution of 1-phenyl-2-propyn-1-one (0.16 g, 1.23 mmol) and ethyl 3-aminocrotonate (0.2 mL, 1.6 mmol) in a 5:1 mixture of ethanol and acetic acid (12 mL) is prepared.

  • The solution is heated at 120 °C for 5 minutes using a microwave synthesizer or for several hours under conventional heating.

  • After cooling, the reaction mixture is diluted with water and extracted with dichloromethane.

  • The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield ethyl 2-methyl-6-phenylpyridine-3-carboxylate.

Green Guareschi-Thorpe Synthesis of 2-hydroxy-6-methyl-4-phenylpyridine-3-carbonitrile
  • A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours.

  • Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried to afford 2-hydroxy-6-methyl-4-phenylpyridine-3-carbonitrile.

Conclusion

The choice of a synthetic protocol for pyridine derivatives has significant implications for the environmental impact of the chemical process. While classical methods like the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses remain valuable tools, a quantitative analysis of their green chemistry metrics reveals areas for improvement. Modern advancements in catalysis and biocatalysis are paving the way for more sustainable and efficient pyridine syntheses. By critically evaluating and comparing these methods, researchers can make more informed decisions that align with the principles of green chemistry, ultimately contributing to a more sustainable future for the chemical and pharmaceutical industries.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637–1638.
  • Bohlmann, F., & Rahtz, D. (1957). Über eine neue Pyridin-Synthese. Chemische Berichte, 90(11), 2265–2272.
  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25359-25366. [Link]

  • Shang, M., Wang, H.-L., & Dai, H.-X. (2016). C–H Functionalization/Annulation of an Isonitrile with an Alkyne to Access Phenanthridines. Organic Letters, 18(15), 3742–3745.
  • Nasrollahzadeh, M., Sajjadi, M., & Shokouhimehr, M. (2021). Recent green synthesis of pyridines and their fused systems catalyzed by nanocatalysts. In Green Chemistry and Nanotechnologies in Chemical Industry (pp. 1-38). Elsevier.
  • Chapman, J., Ismail, A., & Daugulis, O. (2014). Copper-Catalyzed C–H Amination and Aminidination. Journal of the American Chemical Society, 136(28), 9993–10000.

Sources

Navigating the Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate: A Comparative Guide to Published Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: An in-depth analysis of synthetic routes to a valuable pyridine scaffold, focusing on reproducibility, efficiency, and practical considerations.

The targeted synthesis of substituted pyridines remains a cornerstone of medicinal chemistry and materials science. Among these, Ethyl 2-methyl-6-phenylpyridine-3-carboxylate stands out as a versatile building block, its structure a recurring motif in a range of biologically active compounds. However, the path from starting materials to the final, purified product is not always straightforward. Published protocols can vary significantly in their reported efficiencies and practicalities, leading to challenges in reproducibility. This guide provides a critical comparison of common synthetic strategies, offering insights grounded in mechanistic understanding and practical experience to aid researchers in selecting and optimizing the most suitable method for their needs.

The Hantzsch Dihydropyridine Synthesis and Subsequent Aromatization: A Classic Approach

One of the most well-established methods for constructing the pyridine ring is the Hantzsch synthesis, first reported in 1882.[1] This one-pot, multicomponent reaction offers a convergent and often high-yielding route to dihydropyridines, which can then be oxidized to the desired aromatic pyridine.[1][2]

The core of this approach involves the condensation of an aldehyde (benzaldehyde), a β-ketoester (ethyl acetoacetate), and an enamine or its equivalent, typically generated in situ from another equivalent of the β-ketoester and an ammonia source like ammonium acetate.[1][3] The initial product is a 1,4-dihydropyridine, which requires a subsequent oxidation step to achieve the final aromatic pyridine ring.[4]

Mechanistic Considerations

The classical Hantzsch reaction is believed to proceed through a series of condensations and cyclizations.[1] Initially, the β-ketoester (ethyl acetoacetate) condenses with the aldehyde (benzaldehyde) in a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound.[1] Concurrently, the enamine (ethyl 3-aminocrotonate) is formed from the reaction of another molecule of the β-ketoester with an ammonia source.[1] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring.[1]

Experimental Workflow: Hantzsch Synthesis and Oxidation

Hantzsch_Workflow cluster_reaction One-Pot Reaction cluster_oxidation Aromatization reagents Benzaldehyde Ethyl Acetoacetate (2 equiv.) Ammonium Acetate solvent Ethanol or Acetic Acid reagents->solvent Dissolve conditions Reflux solvent->conditions Heat dhp Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (Intermediate) conditions->dhp Cool & Precipitate oxidant Nitric Acid, DDQ, or other oxidizing agent dhp->oxidant Add oxidation_conditions Heat oxidant->oxidation_conditions product Ethyl 2-methyl-6-phenylpyridine-3-carboxylate oxidation_conditions->product Workup & Purification

Figure 1. Generalized workflow for the Hantzsch synthesis and subsequent aromatization to Ethyl 2-methyl-6-phenylpyridine-3-carboxylate.

Detailed Protocol:

Part A: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [3][5]

  • To a 250 mL round-bottom flask, add benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and ethanol (50 mL).

  • Stir the mixture at room temperature and add ammonium acetate (3.85 g, 50 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • After completion, cool the reaction mixture to room temperature. The dihydropyridine product will often precipitate.[5]

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to afford the intermediate dihydropyridine.[5]

Part B: Aromatization to Ethyl 2-methyl-6-phenylpyridine-3-carboxylate [4][6]

  • In a well-ventilated fume hood, dissolve the dried dihydropyridine from Part A in glacial acetic acid (50 mL).

  • Carefully add a suitable oxidizing agent. A variety of reagents can be used, such as nitric acid, selenium dioxide, or hydrogen peroxide with a nano-Fe2O3 catalyst.[4][6] For this example, we will use nitric acid. Add nitric acid (70%, 5 mL) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Heat the mixture to 80-90 °C for 1-2 hours until the oxidation is complete (monitored by TLC).

  • Pour the cooled reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The crude product will precipitate and can be collected by vacuum filtration.

  • Recrystallize the solid from ethanol or purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final product.

Alternative Single-Step Synthesis Protocols

While the Hantzsch synthesis is a reliable workhorse, several other methods have been developed to access this pyridine derivative, some of which offer the advantage of a single synthetic step.[7] These often involve different starting materials and catalytic systems, and are broadly categorized as multicomponent reactions (MCRs).

One notable one-pot approach involves the reaction of an α,β-unsaturated ketone (chalcone), a β-dicarbonyl compound, and an ammonia source.[8] This method bypasses the need for a separate oxidation step, as the reaction conditions are designed to favor direct aromatization.[7]

Mechanistic Insights

This one-pot synthesis is believed to proceed via a Michael addition of the enolate of the β-dicarbonyl compound to the α,β-unsaturated ketone, followed by the addition of ammonia and subsequent cyclization and dehydration to directly form the aromatic pyridine ring.[7] The use of a catalyst, often a Lewis or Brønsted acid, can facilitate the various steps of this reaction cascade.[9]

Experimental Workflow: One-Pot Synthesis

OnePot_Workflow cluster_reaction One-Pot Reaction reagents α,β-Unsaturated Ketone β-Dicarbonyl Compound Ammonia Source solvent Ethanol or DMF reagents->solvent catalyst e.g., L-proline or Iodine catalyst->solvent conditions Reflux or Microwave solvent->conditions product Ethyl 2-methyl-6-phenylpyridine-3-carboxylate conditions->product Workup & Purification

Figure 2. A streamlined one-pot synthesis approach to Ethyl 2-methyl-6-phenylpyridine-3-carboxylate.

Detailed Protocol:
  • In a round-bottom flask, combine the appropriate α,β-unsaturated ketone (10 mmol), ethyl acetoacetate (12 mmol), ammonium acetate (20 mmol), and a catalytic amount of a suitable catalyst (e.g., L-proline, 10 mol%).

  • Add ethanol (20 mL) as the solvent.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC. Some protocols may utilize microwave irradiation to accelerate the reaction.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the desired pyridine derivative.

Comparative Analysis of Protocols

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including desired scale, available starting materials, and equipment. Below is a comparative summary of the discussed protocols.

ParameterHantzsch Synthesis & OxidationOne-Pot Synthesis
Number of Steps Two (Synthesis and Oxidation)One
Typical Yield 60-75% (overall)70-85%
Starting Materials Aldehyde, β-Ketoester, Ammonia Sourceα,β-Unsaturated Ketone, β-Dicarbonyl Compound, Ammonia Source
Reagents/Catalysts Oxidizing Agent (e.g., Nitric Acid)Various catalysts (e.g., L-proline, Iodine)
Reaction Time 6-10 hours8-12 hours (can be shorter with microwave)
Purification Recrystallization or Column ChromatographyColumn Chromatography
Advantages Well-established, reliable, readily available starting materials.[1][5]Higher overall yield, single step, avoids harsh oxidants, atom-economical.
Disadvantages Two distinct steps, use of corrosive or toxic oxidants.[4]May require synthesis of the α,β-unsaturated ketone precursor, catalyst optimization may be needed.

Conclusion and Recommendations

Both the classical Hantzsch synthesis and more modern one-pot methodologies provide viable pathways to Ethyl 2-methyl-6-phenylpyridine-3-carboxylate. For routine, large-scale synthesis where the two-step procedure is manageable, the Hantzsch reaction remains a robust and cost-effective option.[1][5] However, for applications demanding higher efficiency and the avoidance of strong oxidants, one-pot multicomponent reactions present a compelling alternative, provided the starting materials are readily accessible or can be efficiently synthesized.[7]

Ultimately, the optimal choice will be guided by a laboratory's specific constraints and objectives. It is recommended that researchers perform small-scale trial reactions to validate and optimize their chosen protocol before committing to a larger scale synthesis. The characterization of the final product by NMR, IR, and mass spectrometry is crucial to confirm its identity and purity, regardless of the synthetic route employed.

References

  • Pipzine Chemicals. (n.d.). Ethyl 2-Methylpyridine-3-Carboxylate Manufacturer & Supplier in China.
  • Grokipedia. (n.d.). Hantzsch pyridine synthesis.
  • ResearchGate. (n.d.). Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5- carboxylate in the presence of reused Punica granatum peel….
  • Benchchem. (n.d.). Hantzsch Pyridine Synthesis with Ethyl 3-Oxovalerate: Application Notes and Protocols for Researchers.
  • ACS Publications. (2023, May 16). One-Pot Synthesis of Pentasubstituted Pyridines following the Gold(I)-Catalyzed Aza–Enyne Metathesis/6π-Electrocyclization–Aromatization Sequence. The Journal of Organic Chemistry.
  • Omics Online. (n.d.). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives.
  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
  • ResearchGate. (n.d.). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate.
  • PubChem. (n.d.). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate.
  • Aurum Pharmatech. (n.d.). Buy Ethyl 2-methyl-6-phenylpyridine-3-carboxylate | 1702-14-3.
  • Oxford Academic. (n.d.). One-pot Synthesis of Substituted Pyridines from Alkyl Ketones and Enamines by the Nickel-catalyzed Dehydrogenation of Alkyl Ketones. Chemistry Letters.
  • ResearchGate. (2025, August 6). Aromatization of 1,4-dihydropyridines with selenium dioxide.
  • MDPI. (2023, November 14). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions.
  • YMER. (2025, June). ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION.
  • The Royal Society of Chemistry. (2013). Triton-X-100 catalyzed synthesis of 1,4-dihydropyridines and their aromatization to pyridines and a new one pot synthesis of pyridines using visible light in aqueous media.
  • Encyclopedia.pub. (2023, April 18). Atropisomers by Oxidative Aromatization.
  • Taylor & Francis. (2024, October 25). Multicomponent one pot synthesis of substituted pyridines with a highly active and recyclable hydrotalcite-lanthanum nanocatalyst.
  • Oriental Journal of Chemistry. (n.d.). Aromatization of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Nano-Fe2O3 at Room Temperature.
  • Scribd. (n.d.). How To Make Pyridines: The Hantzsch Pyridine Synthesis.
  • ResearchGate. (n.d.). Hantzsch pyridine synthesis.
  • Chemsrc. (2025, August 25). ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE | CAS#:21684-59-3.
  • NIH. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central.

Sources

Safety Operating Guide

Navigating the Safe Handling of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification: A Precautionary Overview

Based on the hazard profiles of analogous pyridine-based compounds, Ethyl 2-methyl-6-phenylpyridine-3-carboxylate should be handled as a substance that is potentially hazardous. The primary concerns associated with this class of chemicals include:

  • Skin and Eye Irritation: Direct contact with pyridine derivatives frequently causes irritation, and in some cases, severe burns.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the nose, throat, and lungs.[1]

  • Harmful if Swallowed or Inhaled: Systemic toxicity upon ingestion or inhalation is a known hazard for many substituted pyridines.[2]

Given these potential hazards, the following GHS pictograms are likely applicable and should be considered when handling this compound:

PictogramHazard
Irritant: Skin and eye irritation, skin sensitization, respiratory tract irritation.
Acute Toxicity (Fatal or Toxic): Potential for significant toxicity if swallowed, inhaled, or in contact with skin.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with Ethyl 2-methyl-6-phenylpyridine-3-carboxylate. The selection of appropriate PPE is contingent on the scale and nature of the procedure being performed.[3][4]

Core PPE Requirements:
  • Eye and Face Protection: At a minimum, chemical splash goggles are required. For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in conjunction with goggles.[5][6]

  • Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling many pyridine derivatives.[3] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.

  • Protective Clothing: A flame-resistant lab coat is essential to protect against splashes and spills. Ensure the lab coat is fully buttoned. For larger scale operations, a chemical-resistant apron may be necessary.[4][6]

  • Footwear: Closed-toe shoes are required in all laboratory settings where chemicals are handled.

The following table provides a summary of recommended PPE for various laboratory tasks:

TaskMinimum PPE Requirement
Weighing and Aliquoting (Solid) Chemical splash goggles, nitrile gloves, lab coat.
Solution Preparation Chemical splash goggles, nitrile gloves, lab coat.
Running Reactions Chemical splash goggles (face shield recommended), nitrile gloves, lab coat.
Work-up and Purification Chemical splash goggles and face shield, nitrile gloves, lab coat, chemical-resistant apron (if large volumes).
Handling Waste Chemical splash goggles, nitrile gloves, lab coat.
PPE Selection Workflow:

The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Assess Procedure scale Scale of Operation? start->scale small_scale Small Scale (<1g) scale->small_scale <1g large_scale Large Scale (≥1g) scale->large_scale ≥1g exposure_potential Potential for Splash/Aerosol? small_scale->exposure_potential high_exposure High large_scale->high_exposure low_exposure Low exposure_potential->low_exposure Low exposure_potential->high_exposure High ppe_level_1 Standard PPE: - Goggles - Nitrile Gloves - Lab Coat low_exposure->ppe_level_1 ppe_level_2 Enhanced PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat - Chemical Apron high_exposure->ppe_level_2 end Proceed with Caution ppe_level_1->end ppe_level_2->end

Caption: PPE selection workflow for handling Ethyl 2-methyl-6-phenylpyridine-3-carboxylate.

Safe Handling Procedures: A Step-by-Step Approach

Adherence to meticulous handling procedures is critical to minimize the risk of exposure.

  • Engineering Controls: All manipulations of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate, including weighing, solution preparation, and reaction setup, must be conducted in a certified chemical fume hood.[3]

  • Pre-Operational Checks: Before commencing work, ensure that safety equipment, including the fume hood, eyewash station, and safety shower, is accessible and in good working order.[7]

  • Weighing and Transfer:

    • When weighing the solid compound, use a disposable weigh boat or creased weighing paper to prevent contamination of the balance.

    • Perform transfers of the solid carefully to minimize the generation of dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Running Reactions:

    • Set up reactions in a clean and organized manner within the fume hood.

    • Ensure all glassware is properly clamped and secure.

    • Use a stirrer hotplate with a functioning stirring mechanism to ensure even mixing and temperature control.

  • Post-Procedure:

    • Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE carefully, avoiding contact with the outer surfaces.

    • Wash hands thoroughly with soap and water after removing gloves.[8]

Operational and Disposal Plans: Ensuring a Safe Laboratory Environment

A clear plan for the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.

Storage:
  • Store Ethyl 2-methyl-6-phenylpyridine-3-carboxylate in a tightly sealed, clearly labeled container.[1]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

Spill Response:
  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[9]

  • Collect the absorbed material into a sealed container for proper disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal:
  • All waste containing Ethyl 2-methyl-6-phenylpyridine-3-carboxylate, including unused product, contaminated consumables, and spill cleanup materials, must be treated as hazardous waste.[10]

  • Collect waste in a designated, labeled, and sealed container.

  • Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain.[3]

By adhering to these stringent safety protocols, researchers can confidently and safely handle Ethyl 2-methyl-6-phenylpyridine-3-carboxylate, ensuring both personal safety and the integrity of their research.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • HPE. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2007). School Chemistry Laboratory Safety Guide | NIOSH. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal. Retrieved from [Link]

  • U.S. Consumer Product Safety Commission. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Laboratory Standard 29 CFR 1910.1450. Retrieved from [Link]

  • SafetySkills. (n.d.). Chemical Handling Safety & PPE Requirements. Retrieved from [Link]

  • EHS Compass. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • Brigham Young University. (n.d.). A CHEMISTS' GUIDE TO PPE. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methyl-6-phenylpyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methyl-6-phenylpyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.